Diethylamine-15N hydrochloride
Description
The exact mass of the compound Diethylamine-15N hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethylamine-15N hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylamine-15N hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethylethan(15N)amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-LJJZSEGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583933 | |
| Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262601-45-6 | |
| Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262601-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Diethylamine-15N Hydrochloride
This technical guide provides an in-depth analysis of Diethylamine-15N Hydrochloride , focusing on its physicochemical properties, spectroscopic behavior, and application in isotope-labeled synthesis.
Isotopic Characterization, Synthetic Utility, and Spectroscopic Protocols
Executive Summary
Diethylamine-15N hydrochloride (CAS: 262601-45-6) is a stable isotope-labeled secondary amine salt widely utilized as a nitrogen tracer in metabolic studies, a structural probe in NMR spectroscopy, and a precursor in the synthesis of labeled pharmaceuticals.[1][2][3] Unlike its
Part 1: Physicochemical Characterization[4]
Diethylamine-15N hydrochloride exists as a hygroscopic, white to off-white crystalline solid. It is the hydrochloride salt of diethylamine, where the nitrogen atom is enriched with the
Core Identity & Properties Table
| Property | Specification |
| Chemical Name | Diethylamine- |
| CAS Number | 262601-45-6 |
| Formula | |
| Molecular Weight | 110.59 g/mol (vs. 109.60 for unlabeled) |
| Isotopic Enrichment | |
| Appearance | White crystalline powder |
| Melting Point | 227–230 °C (sublimation may occur prior) |
| Solubility | High in Water, Ethanol, Methanol; Low in Ether, Hexane |
| pKa (Conjugate Acid) | ~10.9 (similar to unlabeled analogue) |
| Hygroscopicity | High (Requires desiccation) |
Structural Context
In the solid state and acidic solution, the nitrogen atom is protonated, forming the diethylammonium ion
Part 2: Spectroscopic Signature ( N NMR)
The N Advantage
The
Predicted Spectral Data[6]
-
Chemical Shift (
): Typically observed between 30–60 ppm (relative to liquid NH at 0 ppm).-
Note on Referencing: Shifts are often reported relative to nitromethane (CH
NO ). To convert: .
-
-
Coupling Pattern (
): In protonated form (e.g., in D O/HCl or DMSO- ), the N nucleus is coupled to two directly attached protons.-
Multiplicity: Triplet (1:2:1 intensity ratio).
-
Coupling Constant:
.
-
Diagram: NMR Signal Interpretation Logic
The following diagram illustrates the logical flow for interpreting the
Figure 1: NMR Signal Logic. The protonation state dictates the splitting pattern. The HCl salt (top path) yields a triplet, while the free base (bottom path) yields a doublet.
Part 3: Synthetic Utility & Protocols
Synthesis of the Labeled Precursor
Diethylamine-
-
Reaction:
NH Cl + 2 EtBr Et NH -
Challenge: This reaction produces a mixture of mono-, di-, and tri-ethylamines.
-
Purification: Fractional distillation is required. The hydrochloride salt is formed by adding HCl gas or concentrated HCl to the distilled amine fraction to ensure long-term stability.
Protocol: Non-Aqueous Free-Basing (High Recovery)
For small-scale labeling reactions (
Objective: Convert Diethylamine-
-
Preparation: Suspend the Diethylamine-
N HCl salt in anhydrous Methanol (MeOH). -
Basification: Add a stoichiometric equivalent (1.0 eq) of Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) dissolved in MeOH.
-
Precipitation: Stir at room temperature for 30 minutes. The inorganic salt (KCl or NaCl) will precipitate out, while the free amine remains in the MeOH solution.
-
Isolation:
-
Filter the mixture through a fritted glass funnel (or syringe filter) to remove the salt.
-
Do not evaporate to dryness (Diethylamine bp is 55°C; it will evaporate).
-
Use the methanolic solution directly if compatible, or distill the amine carefully if a neat reagent is required.
-
Diagram: Free-Basing Workflow
Figure 2: Non-Aqueous Free-Basing Workflow. This method avoids aqueous partition coefficients, ensuring near-quantitative recovery of the expensive isotope.
Part 4: Applications in Drug Development[1]
Metabolic Tracing (ADME)
In drug metabolism studies, the
-
Mechanism: When a drug containing the diethylamine moiety is metabolized (e.g., N-dealkylation by Cytochrome P450), the
N label remains with the nitrogen-containing fragment. -
Detection: LC-MS/MS or
N-NMR can quantify the ratio of labeled metabolites, distinguishing them from endogenous nitrogen pools.
Mechanistic Probes
Researchers use Diethylamine-
-
Example: In the synthesis of complex heterocycles, using the labeled amine allows chemists to confirm the exact nitrogen source in the final ring structure, ruling out scrambling or solvent incorporation.
Part 5: Handling, Stability, and Safety
Hygroscopicity Management
Diethylamine hydrochloride is significantly hygroscopic. Absorption of atmospheric water does not degrade the isotope but alters the molecular weight calculation (stoichiometry errors).
-
Storage: Store in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.
-
Drying: If the solid becomes clumpy, dry under high vacuum over P
O for 24 hours before weighing for critical syntheses.
Safety Profile
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precaution: While less volatile than the free base, the dust is an irritant. Handle in a fume hood.
-
Incompatibility: Strong oxidizing agents. Reaction with strong bases liberates the volatile, flammable, and noxious free amine.
References
-
Sigma-Aldrich. Diethylamine-15N hydrochloride Product Specification. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8021 (Diethylamine). Link
-
Marek, R., et al. (2007). 15N NMR spectroscopy in structural analysis. Current Organic Chemistry. Link
-
University of Michigan. Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts. Link
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart & Chemical Shift Ranges. Link
Sources
Introduction: The Significance of Stable Isotope Labeling
An In-Depth Technical Guide to the Synthesis and Purification of Diethylamine-15N Hydrochloride
In the landscape of modern chemical and biological sciences, isotopic labeling is an indispensable tool for tracing the journey of molecules through complex systems.[1] By strategically replacing specific atoms with their stable isotopes, researchers can unambiguously track metabolic pathways, elucidate reaction mechanisms, and quantify molecular interactions.[1][2] Nitrogen-15 (¹⁵N), a non-radioactive, stable isotope of nitrogen, is particularly valuable due to its unique nuclear properties, which make it readily detectable by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][][4]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Diethylamine-¹⁵N hydrochloride, a key labeled building block. The incorporation of the ¹⁵N isotope into the diethylamine structure creates a powerful tracer for studies where this moiety acts as a nucleophile, a base, or a structural component in drug development and materials science.[1] We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical techniques required to validate the final product, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for ¹⁵N-Labeling of Diethylamine
The synthesis of Diethylamine-¹⁵N hydrochloride hinges on the efficient and specific incorporation of a ¹⁵N atom. The choice of synthetic route is critical and is often a balance between the availability of starting materials, desired isotopic enrichment, and control over side-product formation. Two primary strategies are prevalent: direct alkylation of a ¹⁵N-ammonia source and the more controlled reductive amination pathway.
Strategy 1: Direct Alkylation of ¹⁵N-Ammonia
This method is conceptually straightforward, involving the nucleophilic substitution reaction between a ¹⁵N-ammonia source and an ethyl halide.
Causality and Mechanistic Insights: The reaction proceeds via a series of SN2 reactions.[5] The initial step involves the alkylation of ¹⁵N-ammonia with an ethyl halide (e.g., ethyl bromide) to form ¹⁵N-ethylamine.[6] However, a significant challenge arises from the fact that the product, ¹⁵N-ethylamine, is more nucleophilic than the starting ¹⁵N-ammonia. This leads to subsequent alkylations, producing a mixture of the desired ¹⁵N-diethylamine, ¹⁵N-triethylamine, and even tetraethylammonium salts.[7][8][9]
Controlling the product distribution is notoriously difficult. While using a large excess of ¹⁵N-ammonia can favor the formation of the primary amine (¹⁵N-ethylamine), this is often economically unfeasible given the cost of isotopically labeled starting materials.[8][10] Achieving a high yield of the secondary amine is a significant challenge with this method, resulting in a complex mixture that requires extensive purification.
Strategy 2: Reductive Amination (A More Controlled Approach)
Reductive amination offers a superior level of control, circumventing the issue of over-alkylation that plagues the direct alkylation method.[11] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.
Causality and Mechanistic Insights: To synthesize ¹⁵N-diethylamine, this pathway begins with ¹⁵N-ethylamine (which can be synthesized from ¹⁵N-ammonium chloride) and acetaldehyde.[7] The ¹⁵N-ethylamine first reacts with acetaldehyde to form an intermediate imine (or enamine). This C=N double bond is then selectively reduced to a C-N single bond using a mild reducing agent.[11]
The key to this method's success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the iminium ion but are not reactive enough to reduce the starting aldehyde.[11] This selectivity ensures that the reaction proceeds cleanly to the desired secondary amine without significant side reactions. This pathway provides a much more predictable and high-yielding route to ¹⁵N-diethylamine.
Regardless of the synthetic route, the resulting ¹⁵N-diethylamine is a volatile, alkaline liquid. To convert it into a stable, easy-to-handle solid, it is treated with hydrochloric acid. The free amine is typically distilled and collected in a solution of hydrochloric acid, causing the immediate precipitation or crystallization of Diethylamine-¹⁵N hydrochloride upon solvent removal.[12]
Part 2: Purification Protocols
Purification of the final product is paramount to ensure its suitability for downstream applications. The choice of method depends on the nature of the impurities present after the synthesis.
Purification Method 1: Recrystallization
Recrystallization is a standard technique for purifying crystalline solids. For Diethylamine-¹⁵N hydrochloride, a common solvent system is ethanol/ether.[12] The crude salt is dissolved in a minimal amount of hot ethanol, and ether is added until the solution becomes turbid. Upon cooling, the purified salt crystallizes out, leaving impurities behind in the solvent. However, the high solubility of diethylamine hydrochloride can sometimes make achieving high recovery rates challenging.[13]
Purification Method 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and side-products.[1]
Self-Validating System:
-
Stationary Phase: Silica gel is the standard stationary phase. However, its acidic nature can lead to strong interactions with the basic amine, causing peak tailing and poor separation.[14]
-
Mobile Phase: To counteract the acidity of the silica, a common and effective strategy is to add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the mobile phase.[1][14] This deactivates the acidic silanol groups on the silica surface, allowing the ¹⁵N-diethylamine hydrochloride to elute with sharper, more symmetrical peaks.[1] A solvent system such as acetone/water has also been reported for purifying related compounds.[1] The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
The overall workflow for synthesis and purification is a critical pathway that ensures the final product meets the stringent requirements for research applications.
Caption: Workflow for the synthesis and purification of Diethylamine-¹⁵N hydrochloride.
Part 3: Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is adapted from established principles of reductive amination.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve ¹⁵N-ethylamine hydrochloride (1.0 eq) in methanol.
-
Base Addition: Add a mild base (e.g., triethylamine, 1.1 eq) to liberate the free ¹⁵N-ethylamine. Stir for 10 minutes.
-
Aldehyde Addition: Cool the solution to 0°C in an ice bath. Slowly add acetaldehyde (1.05 eq) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to facilitate imine formation.
-
Reduction: Re-cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting amine.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Remove the methanol under reduced pressure. Add water and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.
-
Isolation of Free Base: Basify the aqueous layer with concentrated NaOH solution until pH > 12. Extract the ¹⁵N-diethylamine into diethyl ether (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate by distillation to obtain the crude ¹⁵N-diethylamine.
-
Salt Formation: Collect the distilled ¹⁵N-diethylamine directly into a cooled flask containing a stoichiometric amount of HCl in ethanol. Evaporate the solvent under reduced pressure to yield the crude Diethylamine-¹⁵N hydrochloride as a solid.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.
-
Sample Loading: Dissolve the crude Diethylamine-¹⁵N hydrochloride in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with the mobile phase (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., ninhydrin or potassium permanganate).
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified Diethylamine-¹⁵N hydrochloride.
Part 4: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, isotopic enrichment, and purity of the final product.
Data Presentation: Expected Analytical Data
| Analytical Technique | Parameter | Expected Result for Diethylamine-¹⁵N Hydrochloride | Purpose |
| Melting Point | Melting Range | 227-230 °C | Purity Assessment |
| ¹H NMR | Chemical Shifts (δ) | Triplets and quartets corresponding to ethyl groups. | Structural Confirmation |
| ¹³C NMR | Chemical Shifts (δ) | Two distinct signals for the two carbons of the ethyl groups. | Carbon Skeleton Confirmation |
| ¹⁵N NMR | Chemical Shift (δ) | A single peak confirming the presence of the ¹⁵N nucleus. | Isotopic Label Confirmation |
| ¹H-¹⁵N HSQC | Correlation Peak | A single correlation peak between the N-H proton and the ¹⁵N nucleus. | Confirms ¹⁵N position |
| HRMS | m/z | [M+H]⁺ ion showing a mass shift of +1 compared to the unlabeled standard. | Isotopic Purity & Formula |
Trustworthiness: A Self-Validating Analytical System
The combination of NMR and MS provides a self-validating system for characterization. While MS confirms the correct mass and isotopic incorporation, multidimensional NMR confirms that the isotope is located at the intended position within the molecular structure.
Caption: Logical relationships in the analytical characterization of the final product.
NMR Spectroscopy: A typical ¹H-¹⁵N HSQC spectrum of Diethylamine-¹⁵N hydrochloride will display a single correlation peak, unequivocally confirming the covalent bond between the nitrogen-15 atom and its attached proton.[1] ¹⁵N NMR spectroscopy provides direct evidence of successful labeling, with the chemical shift offering information about the electronic environment of the nitrogen atom.[15][16]
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity.[1] It can measure the mass-to-charge ratio (m/z) with high precision, allowing for the clear differentiation between the ¹⁵N-labeled compound and any residual unlabeled material. The expected mass shift is M+1 compared to the natural abundance compound.
References
-
Hesk D; McNamara P. Synthesis of Isotopically Labelled Compounds at Schering- Plough, an Historical Perspective. Journal of Labelled Compounds and Radiopharmaceuticals. 2007, 50, 875–887. [Link]
-
Ye, Z., et al. A γ-¹⁵N-Labeled Diazo-Transfer Reagent for the Synthesis of β-Lactams. ACS Publications. [Link]
-
PrepChem. Preparation of diethylamine. PrepChem.com. [Link]
-
Glukhov, E., et al. ¹⁵N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. PubMed. [Link]
-
Wikipedia. Ethylamine. Wikipedia. [Link]
-
Baran, P. S., et al. Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society. 2023. [Link]
-
Schwalbe, H., et al. The “Speedy” Synthesis of Atom-Specific ¹⁵N Imino/Amido-Labeled RNA. PubMed Central. 2015. [Link]
-
ResearchGate. Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products. ResearchGate. [Link]
-
Werner, E. A. LXXXII.—The preparation of ethylamine and of diethylamine. Journal of the Chemical Society, Transactions. 1918. [Link]
-
The Organic Chemistry Tutor. Alkylation of ammonia. YouTube. 2021. [Link]
-
Kricheldorf, H. R. ¹⁵N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. [Link]
-
Doležal, K., et al. Total synthesis of [¹⁵N]-labelled C6-substituted purines from [¹⁵N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Royal Society Publishing. 2018. [Link]
-
Valledor, L., et al. Metabolic labeling with stable isotope nitrogen (¹⁵N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed Central. 2014. [Link]
-
Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017. [Link]
-
Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. 2020. [Link]
-
Sciencemadness Discussion Board. Ethylamine Synthesis. Sciencemadness.org. 2012. [Link]
-
Biotage. Is there an easy way to purify organic amines?. Biotage. 2023. [Link]
-
ResearchGate. Fractionation of stable nitrogen isotopes (¹⁵N/¹⁴N) during enzymatic deamination of glutamic acid. ResearchGate. [Link]
-
Chemistry LibreTexts. Reaction of Alkyl Halides with Ammonia. Chemistry LibreTexts. 2023. [Link]
-
Chemistry Stack Exchange. What are the conditions for making amines from alkyl halides?. Chemistry Stack Exchange. 2014. [Link]
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]
-
Sciencemadness.org. Diethylamine Hydrochloride Synthesis. Sciencemadness.org. 2019. [Link]
-
Organic Syntheses. Ethylamine, N-methyl-. Organic Syntheses. [Link]
-
PubMed Central. ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. PubMed Central. 2017. [Link]
-
ResearchGate. Can anyone suggest me how to purify DIETHYLAMINE?. ResearchGate. 2018. [Link]
-
ResearchGate. Labeling nitrogen species with the stable isotope ¹⁵N for their measurement by separative methods coupled with mass spectrometry: A review. ResearchGate. [Link]
-
YouTube. Alkylation of ammonia and amines. YouTube. 2021. [Link]
-
YouTube. 23.6: Reductive Amination. YouTube. 2020. [Link]
- Google Patents. Process for the purification of amines.
-
Alfa Chemistry. ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]
Sources
- 1. Diethylamine-15N hydrochloride | 262601-45-6 | Benchchem [benchchem.com]
- 2. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethylamine - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. guidechem.com [guidechem.com]
- 13. Sciencemadness Discussion Board - Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Handling and Safety Protocols for Diethylamine-15N Hydrochloride
Executive Summary & Strategic Value
Diethylamine-15N hydrochloride (CAS: 262601-45-6) is a high-value stable isotope precursor used primarily as a tracer in metabolic studies and a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its abundant
The Core Hazard Paradox: While the hydrochloride salt form significantly mitigates the volatility and flammability of the parent amine, it introduces a complacency risk. The critical safety control point (CCP) occurs during the liberation phase , where the salt is neutralized to generate the free amine in situ. This transition instantly converts a stable solid into a volatile, corrosive, and flammable gas/liquid mixture.
This guide details the "Zero-Loss" handling framework, designed to protect both the operator from chemical injury and the project from financial loss due to isotopic dilution or exchange.
Physicochemical Profile
The following data establishes the baseline for handling. Note the mass shift due to the neutron enrichment.
| Property | Diethylamine (Unlabeled) HCl | Diethylamine-15N HCl |
| CAS Number | 660-68-4 | 262601-45-6 |
| Molecular Weight | 109.60 g/mol | 110.59 g/mol |
| Physical State | White/Off-white crystals | Hygroscopic Solid |
| Melting Point | 227–230 °C | 227–230 °C |
| Solubility | High (Water, Ethanol) | High (Water, Ethanol) |
| Isotopic Enrichment | N/A | >98 atom % 15N |
| Key Hazard (Salt) | Irritant (Skin/Eye), Hygroscopic | Irritant, Moisture Sensitive |
| Key Hazard (Free Base) | Flammable, Corrosive, Toxic | Flammable, Corrosive, Toxic |
Critical Safety Architecture
The "Salt-to-Base" Transition Risk
The most dangerous phase of using Diethylamine-15N HCl is the neutralization step.
Isotopic Integrity (The "Financial Safety" Protocol)
-
Hygroscopicity: The HCl salt is avidly hygroscopic. Absorption of atmospheric water alters the stoichiometry. If the molecular weight calculation assumes dry salt but the material is wet, the molar equivalent of the amine will be insufficient, leading to incomplete reactions.
-
Proton Exchange: While the
N nucleus is stable, the protons on the nitrogen are exchangeable. Avoid protic solvents (like H2O or MeOH) if the specific location of the deuterium/proton is critical in downstream applications, although the Nitrogen-15 label itself is non-exchangeable.
Visualizing the Safety Lifecycle
The following diagram illustrates the critical control points (CCPs) where safety or isotopic integrity is most likely to be compromised.
Figure 1: Operational lifecycle of Diethylamine-15N HCl. Red indicates the highest risk phase (Synthesis/Liberation).
Experimental Protocols
Protocol A: In Situ Liberation (Recommended)
Purpose: To generate the free amine directly inside the reaction vessel, preventing loss of volatile material and minimizing exposure.
Prerequisites:
-
Dry solvent (DCM, THF, or Toluene depending on solubility).
-
Organic base (e.g., Triethylamine or DIPEA) OR inorganic base (K2CO3).
-
Argon/Nitrogen line.
Step-by-Step:
-
Stoichiometry Calculation: Calculate the required mass of Diethylamine-15N HCl (MW 110.59). Add a 1.1x excess of the neutralizing base.
-
Suspension: Suspend the labeled salt in the reaction solvent under inert atmosphere. The salt will likely remain solid.
-
Neutralization: Add the auxiliary base (e.g., Triethylamine) at 0°C.
-
Reaction: Add the electrophile (e.g., acid chloride, alkyl halide) immediately. The liberated Diethylamine-15N reacts faster than it can evaporate.
Protocol B: Isolation of Free Base (High Risk)
Purpose: When the reaction is sensitive to auxiliary salts. Warning: This requires distillation.
-
Dissolve Diethylamine-15N HCl in minimal water (cooled to 0°C).
-
Add cold 10M NaOH dropwise until pH > 12.
-
Extract immediately with pre-cooled ether or DCM.
-
Dry organic layer over solid KOH (avoid CaCl2 as amines can coordinate).
-
Do not rotary evaporate. Distill carefully at atmospheric pressure (BP ~55°C).
Analytical Verification ( N-NMR)
To validate the integrity of the starting material or product,
-
Standard: Nitromethane (0 ppm) or Liquid Ammonia (0 ppm - scale dependent).
-
Diethylamine-15N Shift: Expect a signal around 20–40 ppm (relative to liquid NH3) depending on solvent and pH.
-
Coupling: If protons are present on the nitrogen, expect J(N-H) coupling of approximately 70–90 Hz , resulting in a triplet (for NH2) or doublet (for NH). This coupling confirms the
N is directly bonded to protons and has not exchanged.
Emergency Procedures
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact (Salt) | Brush off solid, then wash with soap/water (15 min).[8] | Salt is corrosive to mucous membranes; water activates the acidity. |
| Skin Contact (Free Base) | Drench with water immediately.[8][9] Seek medical aid. | Free amine causes rapid alkaline chemical burns and tissue necrosis. |
| Spill (Solid) | Cover with dry absorbent pads. Scoop into waste. | Avoid generating dust; inhalation of salt dust causes severe respiratory irritation. |
| Inhalation | Move to fresh air.[5][8][9][10][11] Oxygen if breathing is difficult.[8][11] | Amine vapors cause laryngeal edema (throat swelling). |
Integrated Workflow Diagram
The following diagram details the logic flow for selecting the correct handling method based on the downstream application.
Figure 2: Decision matrix for processing Diethylamine-15N Hydrochloride.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Diethylamine-15N hydrochloride. Merck KGaA.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8021: Diethylamine.
-
Cambridge Isotope Laboratories. (2023). Stable Isotope Labeling: Handling and Safety.
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Diethylamine hydrochloride.
Sources
- 1. Sciencemadness Discussion Board - Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. guidechem.com [guidechem.com]
- 4. Sciencemadness Discussion Board - diethylamine hydrochloride synthesis question. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ICSC 0444 - DIETHYLAMINE [inchem.org]
- 6. tri-iso.com [tri-iso.com]
- 7. carlroth.com [carlroth.com]
- 8. Diethylamine hydrochloride(660-68-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Isotopic Precision: A Technical Guide to 15N Applications in Structural Biology and Metabolism
Part 1: The Silent Observer – Introduction to 15N Utility
In the high-stakes arena of drug discovery and mechanistic biology, Nitrogen-15 (
For the drug developer and structural biologist,
Part 2: Structural Biology & Drug Discovery (NMR)[1]
The HSQC Fingerprint: The "Truth" of Protein Integrity
The Heteronuclear Single Quantum Coherence (
Expert Insight: Do not proceed to crystallization or screening until you have a dispersed HSQC spectrum.
-
Clustered peaks in the center: Indicates an unfolded or aggregated protein (useless for structural work).
-
Dispersed peaks: Indicates a folded, structured protein ready for assay.
Fragment-Based Drug Discovery (FBDD)
In FBDD, low-affinity fragments (
-
Chemical Shift Perturbation (CSP): When a drug fragment binds, the chemical environment of specific surface residues changes, shifting their corresponding peaks in the HSQC spectrum.
-
Causality: This mapping allows you to identify the exact binding pocket. Unlike biochemical assays, this confirms direct target engagement rather than just functional inhibition, eliminating false positives caused by compound aggregation.
Visualization: The NMR Drug Discovery Pipeline
Caption: Workflow for validating target engagement using 15N-NMR. Note the critical checkpoint at HSQC.
Part 3: Metabolic Flux Analysis (MFA) & Proteomics
15N-MFA: Tracing the Nitrogen Economy
While
Key Tracers:
- : Traces nitrogen entry into the transaminase network (synthesis of Asp, Ala).
- (Amide): Traces nitrogen donation to nucleotide biosynthesis (Purines/Pyrimidines) and hexosamine pathways.
Expert Insight: Using dual-labeled Glutamine (
Quantitative Proteomics: 15N-SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) typically uses
-
Mechanism: Cells are grown in media where specific amino acids are replaced by their heavy counterparts.
-
Advantage over Chemical Labeling (TMT/iTRAQ): Labeling occurs in vivo before cell lysis. This means samples can be mixed immediately after harvest, eliminating quantitation errors introduced during purification or digestion [2].
Data Summary: Labeling Techniques Comparison
| Feature | 15N Metabolic Labeling (Global) | SILAC (Specific AA) | Chemical Labeling (TMT/Dimethyl) |
| Labeling Point | During Growth (In vivo) | During Growth (In vivo) | Post-Digestion (In vitro) |
| Uniformity | 100% of N atoms labeled | Only Lys/Arg labeled | N-terminus & Lys side chains |
| Quantification Error | Lowest (Mix early) | Low (Mix early) | Higher (Mix late) |
| Complexity | High (Complex spectra) | Moderate (Predictable shift) | Moderate |
| Primary Use | NMR, Metabolic Flux | Mass Spec Proteomics | Clinical Samples / Tissue |
Part 4: Experimental Protocol
Protocol: High-Yield Expression of 15N-Labeled Proteins (M9++ Method)
Standard M9 media often results in poor yields. This "M9++" variation utilizes a trace of rich media to boost biomass without compromising isotopic purity [3].
Reagents:
-
-Source:
(1 g/L).[2] -
Carbon Source: Glucose (unlabeled for simple HSQC,
for backbone assignment). -
Base: M9 Salts (standard), 2 mM
, 0.1 mM . -
Booster: 1% (v/v) LB broth or 0.5 g/L Isogro® (powdered algal lysate).
Step-by-Step Workflow:
-
Pre-Culture (Day 1): Inoculate a single colony into 5 mL LB media. Grow 6–8 hours.
-
Adaptation (Day 1 PM): Dilute 100 µL of LB culture into 10 mL of M9 media (containing
). Grow overnight. Critical Step: This forces the bacteria to adapt to the minimal media machinery. -
Scale Up (Day 2): Inoculate the 10 mL overnight culture into 1 L of M9++ media.
-
Growth Phase: Incubate at 37°C until
. -
Induction: Cool to 18–25°C (to prevent aggregation). Induce with IPTG (0.5–1.0 mM).
-
Harvest: Incubate 16–20 hours. Spin down.
Self-Validating Checkpoint: Before purification, take a 50 µL aliquot of the cell pellet, boil in SDS loading buffer, and run a gel alongside an uninduced control. If you do not see a thick band at the expected molecular weight, abort purification .
Visualization: Metabolic Flux Logic
Caption: Tracing 15N fate from Glutamine. Note the bifurcation: Amide-N goes directly to nucleotides; Amine-N cycles through Glutamate.
References
-
One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Source: PubMed Central / EMBO Molecular Medicine URL:[Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Source: Journal of Proteome Research URL:[Link]
-
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Source: Journal of Biomolecular NMR URL:[Link]
-
Applications of Solution NMR in Drug Discovery. Source: Molecules (MDPI) URL:[Link]
Sources
The 15N NMR Handbook: Principles, Protocols, and Applications in Drug Discovery
Executive Summary
Nitrogen-15 (
Part 1: The Physics of Insensitivity
The fundamental challenge in
The Gyromagnetic Ratio ( ) Problem
Sensitivity in NMR scales with
| Isotope | Spin | Natural Abundance (%) | Relative Sensitivity vs | |
| 1/2 | 99.98 | 26.75 | 1.00 | |
| 1/2 | 1.11 | 6.73 | 0.016 | |
| 1/2 | 0.37 | -2.71 | 0.001 |
The Consequence: Direct detection of
The Solution: Polarization Transfer (INEPT)
To overcome this, we never detect
This "Inverse Detection" boosts sensitivity by a factor of
Part 2: The Workhorse – 2D H- N HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the "fingerprint" of a protein. It correlates the nitrogen chemical shift (y-axis) with the proton chemical shift (x-axis).
The Pulse Sequence Logic
The efficiency of the HSQC relies on precise delay times (
-
Optimal Delay:
.[4] -
Calculation: For a typical protein backbone
Hz: -
Expert Insight: In practice, we often set this slightly shorter (e.g., 2.3–2.5 ms) to account for relaxation losses (
) during the transfer period, particularly in larger proteins [3].
Visualization: Magnetization Transfer Pathway
The following diagram illustrates the flow of magnetization in an HSQC experiment, highlighting the critical role of the J-coupling transfer.
Part 3: Protocol – Isotopic Labeling
Because natural abundance is only 0.37%, obtaining a spectrum of a protein at natural abundance is feasible only for extremely concentrated samples and requires prohibitively long acquisition times. Recombinant expression in E. coli using Minimal Media (M9) is the industry standard.
M9 Minimal Media Protocol (1 Liter)
This protocol ensures uniform
Reagents:
-
Nitrogen Source: 1.0 g
NH Cl (Sole nitrogen source).[4] -
Carbon Source: 4.0 g Glucose (Unlabeled for
N-only; C-glucose if double labeling is required). -
Buffer: 6.0 g Na
HPO , 3.0 g KH PO , 0.5 g NaCl. -
Supplements: 1 mM MgSO
, 0.1 mM CaCl , Thiamine (Vit B1), Antibiotics.
Step-by-Step Workflow:
-
Starter Culture: Inoculate a single colony into 5 mL LB media (rich media). Grow for 6-8 hours.[4]
-
Adaptation (Critical Step): Spin down the LB culture. Resuspend the pellet in 50 mL of M9 media. Grow overnight at 37°C. Why? This forces the bacteria to adapt their metabolic pathways to synthesize amino acids using
NH Cl before the large-scale induction [4]. -
Scale Up: Inoculate the 1L M9 mixture with the 50 mL overnight culture.
-
Induction: Grow to OD
. Induce with IPTG (typically 0.5 - 1.0 mM). -
Harvest: Spin down cells after 4–12 hours (temperature dependent).
Validation:
After purification, the final NMR sample should contain 5-10% D
Part 4: Application – Drug Discovery (SAR by NMR)
"Structure-Activity Relationships (SAR) by NMR" is a powerful screening technique. It detects ligand binding by observing changes in the chemical environment of the protein backbone amides.
Chemical Shift Perturbation (CSP)
When a drug binds, the nuclei at the interface experience a change in electromagnetic environment. We quantify this shift (
- : Change in proton shift (ppm).
- : Change in nitrogen shift (ppm).
-
: Weighting factor (typically 0.1 to 0.2) used to normalize the larger spectral width of
N compared to H [5].
Binding Regimes
The appearance of the HSQC peak during titration tells you the binding affinity (
| Exchange Regime | Time Scale | Observation in HSQC | Estimated |
| Fast Exchange | Peak shifts progressively (moving average). | Weak ( | |
| Intermediate | Peak broadens/disappears (line broadening).[4] | Medium (high | |
| Slow Exchange | Free peak disappears; Bound peak appears elsewhere.[4] | Strong (nM - low |
Part 5: Advanced Dynamics
Beyond structure,
- (Longitudinal Relaxation): Reports on overall molecular tumbling and fast (ps-ns) backbone motions.
-
(Transverse Relaxation): Sensitive to slower motions and chemical exchange (
). -
Heteronuclear NOE: Indicates rigidity.[4]
-
NOE
: Rigid secondary structure (Helix/Sheet).[4] -
NOE
: Flexible loops or disordered termini [6].
-
Experimental Workflow Diagram
The following diagram summarizes the path from gene to dynamic data.
References
-
Vertex AI Search. (2025).[4] 15N NMR gyromagnetic ratio vs 1H. Retrieved from 7
-
IMSERC. (n.d.). INEPT Experiment Principles. Northwestern University. Retrieved from 3
-
NMR Wiki. (2009). Optimization of INEPT delays. Retrieved from 8
-
Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli. NIH PubMed Central.[4] Retrieved from 9
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from 10
-
Kharchenko, V., et al. (2020).[6] Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. Journal of Biomolecular NMR. Retrieved from 6
Sources
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. Insensitive nuclei enhanced by polarization transfer - Wikipedia [en.wikipedia.org]
- 3. INEPT EXPERIMENT [imserc.northwestern.edu]
- 4. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. A Fast Way of Nitrogen NMR | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. How to optimally choose a 1/4J 1H-15N delay for INEPT? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 9. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Unlocking Molecular Insights: An Application Guide to Diethylamine-15N Hydrochloride in NMR Spectroscopy
Introduction: The Power of Nitrogen-15 in High-Resolution NMR
In the landscape of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure, dynamics, and interactions. While proton (¹H) and carbon-13 (¹³C) NMR are foundational techniques, the strategic incorporation of stable isotopes offers a deeper level of insight. Nitrogen-15 (¹⁵N), a stable isotope with a nuclear spin of 1/2, provides a significant advantage over the more abundant but quadrupolar ¹⁴N isotope, which often leads to broad and poorly resolved NMR signals. The use of ¹⁵N-labeled compounds, such as Diethylamine-¹⁵N hydrochloride, allows for the acquisition of sharp, high-resolution spectra, enabling precise structural and quantitative analysis of nitrogen-containing molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols for utilizing Diethylamine-¹⁵N hydrochloride in NMR spectroscopy. From fundamental principles to step-by-step experimental workflows, this document will serve as a practical resource for harnessing the power of ¹⁵N NMR in your research endeavors.
Physicochemical Properties and Handling
Diethylamine-¹⁵N hydrochloride is a white to off-white crystalline solid. Its high solubility in water and polar organic solvents like methanol and DMSO makes it amenable to a wide range of NMR experimental conditions.
| Property | Value | Source |
| Molecular Formula | (C₂H₅)₂¹⁵NH・HCl | Sigma-Aldrich |
| Molecular Weight | 110.59 g/mol | Sigma-Aldrich |
| Isotopic Purity | ≥98 atom % ¹⁵N | Sigma-Aldrich |
| Melting Point | 227-230 °C | Sigma-Aldrich |
| Solubility | Highly soluble in water, soluble in chloroform and ethanol.[1] | Loba Chemie |
Handling and Storage: Diethylamine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.
Core Applications in NMR Spectroscopy
The incorporation of a ¹⁵N label in diethylamine opens up a plethora of applications in NMR spectroscopy, primarily centered around the direct observation of the nitrogen atom and its interactions.
Elucidation of Reaction Mechanisms
Isotopic labeling is a powerful tool for tracing the fate of atoms through chemical reactions.[2] By using Diethylamine-¹⁵N hydrochloride as a reactant or catalyst, researchers can definitively track the nitrogen atom, providing unambiguous evidence for proposed reaction mechanisms. For example, in reactions where diethylamine acts as a nucleophile, the ¹⁵N label can be followed to identify the newly formed bonds and characterize the final products.[2]
Quantitative NMR (qNMR)
Quantitative NMR is a powerful technique for determining the concentration or purity of a substance.[3][4] Due to the direct proportionality between the NMR signal integral and the number of nuclei, qNMR offers a high degree of accuracy and precision. Diethylamine-¹⁵N hydrochloride can be utilized as an internal standard for the quantification of other nitrogen-containing compounds, particularly when their proton signals overlap with those of other components in a mixture. The distinct chemical shift of the ¹⁵N nucleus provides a well-resolved signal for accurate integration.
Probing Molecular Interactions and Dynamics
The chemical environment surrounding the nitrogen atom significantly influences its NMR parameters, such as chemical shift and relaxation times. This sensitivity makes ¹⁵N NMR an excellent probe for studying intermolecular interactions, such as hydrogen bonding, and molecular dynamics. Changes in the ¹⁵N chemical shift upon the addition of a binding partner can provide information about the binding site and affinity.[2][5] Furthermore, measurements of ¹⁵N relaxation parameters (T₁ and T₂) can yield insights into the motional properties of the molecule in solution.[6]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is paramount for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample of Diethylamine-¹⁵N hydrochloride.
Materials:
-
Diethylamine-¹⁵N hydrochloride
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
High-precision NMR tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble and that does not have signals that overlap with the resonances of interest. For Diethylamine-¹⁵N hydrochloride, D₂O is an excellent choice due to its high polarity.
-
Weighing the Sample: Accurately weigh a precise amount of Diethylamine-¹⁵N hydrochloride. For a standard 5 mm NMR tube, a concentration of 10-50 mM is generally sufficient for ¹H and ¹H-¹⁵N HSQC experiments. For direct ¹⁵N detection, a higher concentration may be necessary.
-
Dissolution: Add the appropriate volume of the chosen deuterated solvent to the vial containing the sample. A typical volume for a standard NMR tube is 0.6 mL.
-
Homogenization: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram: NMR Sample Preparation Workflow
Caption: A streamlined workflow for preparing NMR samples.
Protocol 2: Acquisition of a ¹H-¹⁵N HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹⁵N nuclei.[2][7] This provides a "fingerprint" of the N-H correlations in the molecule.
Rationale: The HSQC experiment transfers magnetization from the highly sensitive protons to the less sensitive nitrogen-15 nucleus, and then back to the protons for detection.[8] This indirect detection method significantly enhances the sensitivity of the ¹⁵N dimension.
Acquisition Parameters (Example for a 600 MHz Spectrometer):
| Parameter | Value | Rationale |
| Pulse Program | hsqcetf3gpsi | A standard sensitivity-enhanced HSQC pulse sequence with water suppression. |
| Solvent | D₂O | Provides a deuterium lock signal and minimizes the residual water signal. |
| Temperature | 298 K | Standard room temperature for consistent results. |
| Spectral Width (¹H) | 12 ppm | Covers the expected proton chemical shift range. |
| Spectral Width (¹⁵N) | 50 ppm | Centered around the expected secondary ammonium ¹⁵N chemical shift. |
| Carrier Frequency (¹H) | ~4.7 ppm | Centered on the residual water peak for effective suppression. |
| Carrier Frequency (¹⁵N) | ~50 ppm | Centered in the expected chemical shift range for secondary ammonium ions.[9] |
| Number of Scans (NS) | 8-16 | A sufficient number of scans for a good signal-to-noise ratio with an enriched sample. |
| Number of Increments (¹⁵N) | 128-256 | Determines the resolution in the indirect dimension. |
| Relaxation Delay (d1) | 1.5 s | Allows for sufficient relaxation of the proton spins between scans. |
| ¹J(N,H) Coupling Constant | 90 Hz | An approximate value for one-bond N-H coupling in ammonium ions.[10] |
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum to an appropriate internal or external standard.
Diagram: ¹H-¹⁵N HSQC Pulse Sequence Logic
Caption: The logical flow of magnetization in an HSQC experiment.
Protocol 3: Quantitative ¹H NMR (qNMR) Analysis
This protocol outlines the use of an internal standard for the quantitative analysis of a sample using ¹H NMR.
Rationale: By adding a known amount of an internal standard with a certified purity, the concentration of the analyte can be determined by comparing the integrals of their respective NMR signals.[7]
Materials:
-
Analyte of interest
-
Diethylamine-¹⁵N hydrochloride (as analyte or internal standard)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)[4]
-
Deuterated solvent
-
High-precision analytical balance
Procedure:
-
Selection of Internal Standard: Choose an internal standard that is soluble in the same solvent as the analyte, is chemically inert, and has at least one signal that is well-resolved from the analyte signals.[11]
-
Accurate Weighing: Accurately weigh the analyte and the internal standard into the same vial. Aim for a molar ratio that will give comparable signal integrals for the resonances being compared.[3]
-
Sample Preparation: Prepare the NMR sample as described in Protocol 1.
-
Acquisition of ¹H NMR Spectrum:
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected signals from the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected NMR Data
The following table summarizes the expected ¹H and estimated ¹⁵N NMR data for Diethylamine-¹⁵N hydrochloride in a polar deuterated solvent.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~9.4 | broad s | - | NH ₂⁺ |
| ¹H | ~3.04 | q | J(H,H) = 7.3 | -CH ₂- |
| ¹H | ~1.47 | t | J(H,H) = 7.3 | -CH ₃ |
| ¹⁵N | 25 - 80 | t | ¹J(¹⁵N,¹H) ≈ 90 | ¹⁵N H₂⁺ |
¹H data is based on typical values for diethylamine hydrochloride. ¹⁵N chemical shift is an estimated range for secondary aliphatic ammonium ions.[9] ¹J(¹⁵N,¹H) is an estimated value based on similar compounds.[10]
Conclusion
Diethylamine-¹⁵N hydrochloride is a valuable tool for researchers in chemistry and drug development. Its utility in elucidating reaction mechanisms, performing accurate quantitative analysis, and probing molecular interactions makes it a versatile addition to the NMR spectroscopist's toolkit. The protocols and data presented in this guide provide a solid foundation for the successful application of this isotopically labeled compound in a variety of research contexts. By leveraging the unique advantages of ¹⁵N NMR, scientists can gain deeper insights into the structure and function of nitrogen-containing molecules, ultimately accelerating the pace of discovery and innovation.
References
-
Higman, V. A. (2012, October 24). 1H-15N HSQC. Protein NMR. Retrieved February 9, 2026, from [Link]
- Cui, F., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 270, 134-142.
-
New York Structural Biology Center. (n.d.). 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. CoMD/NMR. Retrieved February 9, 2026, from [Link]
-
Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein.... Retrieved February 9, 2026, from [Link]
- Pozharskii, A. F., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(54), 30979-31013.
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 9, 2026, from [Link]
- Iwahara, J., & Clore, G. M. (2017). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. The journal of physical chemistry. B, 121(32), 7635–7643.
- Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2, 83-99.
- Jing, Y., et al. (2022). Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study. Combustion and Flame, 237, 111854.
- Ficker, A., et al. (2018). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 56(10), 963-971.
- Cui, F., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 270, 134-142.
- Sprangers, R., & Kay, L. E. (2007). 15N transverse relaxation measurements for the characterization of µs–ms dynamics are deteriorated by the deuterium isotope e. Journal of biomolecular NMR, 37(3), 163-170.
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved February 9, 2026, from [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). diethylamine hydrochloride. Retrieved February 9, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]
- Dědeček, J., et al. (2018). Mechanistic Study of the NO + NH4NO3 Reaction on H- and Fe/H-BEA Zeolites Using 15N and 18O Labeled Species.
-
Bureau International des Poids et Mesures. (n.d.). qNMR. Retrieved February 9, 2026, from [Link]
-
National Institute of Standards and Technology. (2012, June 22). 15N - NMR Chemical Shifts of Major Chemical Families. Retrieved February 9, 2026, from [Link]
- Cui, F., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 270, 134-142.
- Chary, K. V. R., & Govil, G. (2000). Backbone Dynamics of Barstar: A 15N NMR Relaxation Study.
-
NMR Facility, University of California, San Diego. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 9, 2026, from [Link]
- Le, H., & Oldfield, E. (1994). Correlation between 15N NMR chemical shifts in proteins and secondary structure. Journal of biomolecular NMR, 4(3), 341-348.
- Pozharskii, A. F., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(54), 30979-31013.
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved February 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR - BIPM [bipm.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 10. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Diethylamine-15N hydrochloride as an internal standard in mass spectrometry
Executive Summary
In the wake of the global regulatory response to nitrosamine impurities (e.g., the "Sartan" and Metformin crises), the quantification of secondary amine precursors has moved from academic interest to a critical Critical Quality Attribute (CQA) in drug development.
Diethylamine (DEA) is the direct precursor to N-Nitrosodiethylamine (NDEA) , a potent carcinogen. Regulatory bodies (FDA, EMA) now require stringent control of amine carryover in Active Pharmaceutical Ingredients (APIs).
This guide details the application of Diethylamine-15N hydrochloride as a superior Internal Standard (IS) for this analysis. Unlike deuterated analogs, 15N-labeled standards eliminate the "Chromatographic Isotope Effect," ensuring perfect co-elution with the analyte and absolute compensation for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Technical Specifications & Mechanism
The Internal Standard: Diethylamine-15N Hydrochloride
-
Chemical Formula:
[1][3] -
Molecular Weight: 110.59 g/mol (Salt); Free base MW
74.1 g/mol . -
Isotopic Purity:
-
Mass Shift: +1 Da relative to unlabeled Diethylamine (
vs. ).
The 15N Advantage: Overcoming the Deuterium Flaw
In Reversed-Phase LC (RPLC), deuterated standards (
-
The Risk: If the IS elutes earlier, it may not experience the exact same ion-suppression zone (matrix effect) as the analyte in the electrospray source.
-
The Solution: Nitrogen-15 (
) is a heavy atom substitution that does not significantly alter the lipophilicity or of the amine. -
Result: Perfect Co-elution. The 15N-IS and the native DEA enter the MS source simultaneously, ensuring that any suppression affects both equally, yielding the highest quantitative accuracy.
Figure 1: Comparison of Deuterated vs. 15N Internal Standards in LC-MS workflows.
Application Protocol: Trace Quantification of Diethylamine
Objective: Quantify trace Diethylamine (DEA) in an API matrix to assess NDEA formation risk. Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.
Reagents & Preparation
-
Analyte Stock: Diethylamine (unlabeled), 1.0 mg/mL in Methanol.
-
IS Stock: Diethylamine-15N HCl, 1.0 mg/mL in Methanol (corrected for salt form).
-
Sample Solvent: 90:10 Acetonitrile:Water + 10mM Ammonium Formate (pH 3.0).
Sample Preparation Workflow
-
Weighing: Weigh 50 mg of API sample into a centrifuge tube.
-
Dissolution: Add 5.0 mL of Sample Solvent.
-
IS Spiking: Add 20
of Diethylamine-15N working solution (1 ).-
Final IS concentration: ~4 ng/mL.
-
-
Extraction: Vortex for 5 mins; Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.2
PTFE filter into an amber vial.
LC-MS/MS Parameters
-
Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7
).-
Why HILIC? Small amines like DEA are too polar for C18 retention without ion-pairing reagents. HILIC provides superior retention and peak shape.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2
.
Gradient Table:
| Time (min) | % B (Organic) | State |
|---|---|---|
| 0.0 | 95 | Initial |
| 1.0 | 95 | Isocratic Hold |
| 4.0 | 60 | Elution Gradient |
| 4.1 | 95 | Re-equilibration |
| 7.0 | 95 | End |
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI (
| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |
| Diethylamine (Native) | 74.1 | 46.1 | 15 | Quantifier |
| 74.1 | 30.1 | 25 | Qualifier | |
| Diethylamine-15N | 75.1 | 47.1 | 15 | Internal Standard |
Note: The transition 74->46 corresponds to the loss of ethene (
Data Interpretation & Validation
Calculation
Quantification is performed using the Area Ratio method to cancel out instrument variability.
Concentration is derived from a linear regression (
Quality Control (QC) Criteria
To ensure data trustworthiness (Trustworthiness pillar):
-
IS Variation: The peak area of Diethylamine-15N should not vary by >15% across the entire run. Large drops indicate severe matrix suppression.
-
Blank Check: Inject a double blank (Solvent only) after the highest standard to check for carryover. Small amines are "sticky."
-
Back-Exchange: Unlike deuterium, 15N is non-exchangeable. However, ensure pH < 8 to prevent volatility loss of the free amine.
Figure 2: Step-by-step Analytical Workflow for Amine Quantification.
References
-
US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS. (Demonstrates principles of isotope dilution for amine/nitrosamine analysis). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8021, Diethylamine. Retrieved from [Link]
-
Guo, T., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[3][4][5][6] (Validates the superiority of 15N/13C over Deuterium). Retrieved from [Link]
Sources
protocol for 15N metabolic labeling with Diethylamine-15N hydrochloride
An Application Note and Protocol for Utilizing Diethylamine-¹⁵N Hydrochloride as a Stable Isotope Tracer in Cellular Systems
Introduction: The Power of Isotopic Labeling in Biological Research
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling researchers to track the dynamics of biomolecules with high precision.[1] The most common application is metabolic labeling, where an organism or cell culture is supplied with nutrients enriched in a heavy isotope, such as ¹⁵N.[2][3] Through metabolic processes, this isotope is incorporated into the building blocks of macromolecules. For instance, using ¹⁵N-labeled ammonium salts or amino acids allows for the synthesis of a "heavy" proteome.[4][5] When combined with a "light" (natural abundance ¹⁴N) proteome from a control condition, this strategy allows for highly accurate relative protein quantification via mass spectrometry, a technique broadly known as Stable Isotope Labeling in Mammals (SILAM) or, in cell culture with amino acids, SILAC.[6][7][8]
This application note, however, addresses a different, more targeted use of isotopic labeling. We will focus on Diethylamine-¹⁵N hydrochloride, a compound whose metabolic fate presents a unique opportunity not for global proteome labeling, but for precise tracing of the diethylamine moiety itself.
Technical Focus: Understanding the Metabolic Fate of Diethylamine
A critical prerequisite for a compound to be used for global metabolic labeling is that it must be readily catabolized by the cell, allowing its constituent isotopes to enter the general metabolic pool. For ¹⁵N labeling of proteins, this means the nitrogen atom from the labeled source must be incorporated into amino acids.
Current scientific literature suggests that diethylamine is not readily metabolized in this manner. Studies have shown that when administered to humans, a significant portion of diethylamine is recovered unchanged in the urine. This indicates that it does not serve as a primary substrate for enzymes like monoamine oxidase that would be required to liberate its nitrogen for general anabolic pathways. Therefore, using Diethylamine-¹⁵N hydrochloride as the sole nitrogen source in an attempt to achieve global proteome labeling would be ineffective.
However, this metabolic stability makes Diethylamine-¹⁵N hydrochloride an excellent tool for a different purpose: stable isotope tracing . By introducing the ¹⁵N-labeled compound, researchers can use mass spectrometry to track the fate of the entire diethylamine molecule.[1] This is invaluable for studying:
-
Biotransformation: Identifying potential minor metabolites of diethylamine.
-
Protein Adduction: Determining if diethylamine or its metabolites form covalent bonds with proteins, a key question in toxicology and drug development.
-
Reaction Mechanisms: Elucidating the role of diethylamine as a nucleophile or precursor in cellular chemical reactions.[1]
This guide provides a detailed protocol for using Diethylamine-¹⁵N hydrochloride to investigate its direct interaction with cellular proteins.
Experimental Workflow: A Conceptual Overview
The following diagram outlines the workflow for a stable isotope tracing experiment designed to detect the adduction of the ¹⁵N-diethylamine moiety to cellular proteins.
Caption: Workflow for tracing Diethylamine-¹⁵N adduction to proteins.
Detailed Protocol: Tracing Protein Adduction of Diethylamine-¹⁵N
This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cells or other model systems.
PART 1: Reagent Preparation & Cell Culture
-
Reagent Preparation:
-
Diethylamine-¹⁵N Hydrochloride Stock (100 mM): Prepare a stock solution in sterile, nuclease-free water. Filter-sterilize using a 0.22 µm syringe filter. Store at -20°C.
-
Diethylamine-¹⁴N Hydrochloride Stock (100 mM): Prepare an identical stock solution using unlabeled diethylamine hydrochloride as a negative control.
-
Cell Culture Medium: Use the standard, complete medium recommended for your cell line of choice (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 10 cm dishes).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach 70-80% confluency. This ensures the cells are in an active metabolic state.
-
PART 2: Labeling Experiment
-
Determining Working Concentration:
-
Rationale: Diethylamine can be toxic at high concentrations.[9][10] It is crucial to perform a dose-response experiment to determine the sub-lethal concentration for your specific cell line.
-
Procedure: Seed cells in a 96-well plate. Treat with a serial dilution of unlabeled Diethylamine-¹⁴N hydrochloride (e.g., 10 µM to 10 mM) for 24 hours. Assess cell viability using an MTT or similar assay. Choose the highest concentration that results in >90% cell viability for your experiment.
-
-
Treatment:
-
Prepare three sets of culture dishes:
-
Untreated Control: No treatment.
-
Light Control: Treat with unlabeled Diethylamine-¹⁴N hydrochloride at the predetermined working concentration.
-
Heavy Labeled: Treat with Diethylamine-¹⁵N hydrochloride at the same working concentration.
-
-
Incubate the cells for a defined period (e.g., 24 hours). The incubation time may need to be optimized.
-
PART 3: Protein Extraction and Digestion
-
Cell Harvest:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion (In-Solution):
-
Take 100 µg of protein from each sample.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
PART 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer or equivalent.
-
Use a standard data-dependent acquisition (DDA) method.
-
-
Data Analysis - The Causality of Mass Shifts:
-
The Adduct Mass: The covalent addition of a diethylamine moiety ((C₂H₅)₂NH) to a peptide results in a specific mass shift. The monoisotopic mass of this adduct is 72.0813 Da. The ¹⁵N-labeled version will have a mass of 73.0783 Da. The key is to search for this specific mass modification.
-
Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Key Search Parameters:
-
Specify trypsin as the enzyme.
-
Set precursor and fragment mass tolerances appropriately for your instrument.
-
Crucially, define a variable modification corresponding to the mass of the diethylamine adduct (72.0813 Da) and the ¹⁵N-adduct (73.0783 Da) on nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine).
-
-
-
Validation:
-
Manually inspect the MS/MS spectra of any peptides identified with the diethylamine modification. A valid identification will have a clear series of b- and y-ions that confirm the peptide sequence and the location of the modification.
-
Compare the results from the ¹⁵N-labeled sample to the ¹⁴N control. Peptides genuinely modified by the treatment should show the expected mass shift between the two conditions, providing a self-validating system.
-
Data Presentation: Expected Outcomes
The results of this experiment can be summarized to clearly present evidence of protein adduction.
| Sample Condition | Expected Adduct Mass (Da) | Expected Outcome |
| Untreated Control | N/A | No adducts detected. |
| Diethylamine-¹⁴N HCl | +72.0813 | Adducts detected on specific peptides. |
| Diethylamine-¹⁵N HCl | +73.0783 | The same peptides are detected with a +1 Da mass shift compared to the ¹⁴N sample. |
Troubleshooting Common Issues
-
High Cell Toxicity: The working concentration of diethylamine is too high. Re-assess with a new viability assay. Diethylamine is corrosive and can cause cell damage.[10][11]
-
No Adducts Detected:
-
The compound may not form stable, covalent adducts under the experimental conditions.
-
The level of adduction is too low for detection. Consider increasing the dose (if viability permits) or using enrichment techniques for modified peptides.
-
The modification is occurring on a residue not included in the variable modification search parameters.
-
-
Inconsistent Results: Ensure precise and consistent treatment conditions. Cell density, treatment duration, and reagent concentrations must be carefully controlled.
Conclusion
While Diethylamine-¹⁵N hydrochloride is not a suitable reagent for global ¹⁵N metabolic labeling of proteomes due to its limited metabolism, it serves as a highly effective stable isotope tracer. The protocol detailed here provides a robust framework for researchers in toxicology and drug development to investigate the specific cellular interactions and biotransformations of this important chemical moiety, leveraging the power of high-resolution mass spectrometry to provide definitive, verifiable evidence of molecular interactions.
References
-
Frontiers. (n.d.). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
bioRxiv. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. [Link]
-
bioRxiv. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. [Link]
-
Ataman Kimya. (n.d.). DIETHYLAMINE. [Link]
-
Taylor & Francis. (n.d.). Diethylamine – Knowledge and References. [Link]
-
PubMed. (2023). Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. [Link]
-
Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. [Link]
-
Wikipedia. (n.d.). Diethylamine. [Link]
-
PubMed. (2011). Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies). [Link]
-
National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem. [Link]
-
PubMed. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. [Link]
-
Integrated Proteomics. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina. [Link]
-
PubMed. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. [Link]
-
Publisso. (2017). Diethylamine. [Link]
-
YouTube. (2022). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview. [Link]
-
PMC. (2016). Assessment of chronic inhalation non-cancer toxicity for diethylamine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. [Link]
-
Pa-pl.com. (n.d.). Diethylamine - Key Chemical in Pharma Industries. [Link]
-
YouTube. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. [Link]
-
ResearchGate. (n.d.). Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study. [Link]
-
Bentham Science. (2011). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - an Introduction for Biologists. [Link]
-
PubMed. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. [Link]
Sources
- 1. Diethylamine-15N hydrochloride | 262601-45-6 | Benchchem [benchchem.com]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
quantitative proteomics using 15N labeled standards
Application Note: Quantitative Profiling of the Proteome using N Metabolic Labeling[1][2]
Abstract & Introduction
Quantitative proteomics aims to measure relative protein abundance changes across biological conditions with high precision. While chemical labeling (TMT/iTRAQ) and specific metabolic labeling (SILAC) are popular,
Unlike SILAC, which labels only specific amino acids (Lys/Arg),
This guide details the end-to-end workflow for
Principle of Operation: The Variable Mass Shift
The fundamental difference between
-
SILAC: A peptide with one Lysine (+8 Da) always shifts by +8 Da.
-
N: The mass shift (
) depends on the amino acid sequence. Where is the number of nitrogen atoms in the peptide.
Because
Comparison of Quantitation Strategies
| Feature | SILAC | TMT / iTRAQ | Label-Free (LFQ) | |
| Labeling Scope | Global (All Nitrogens) | Specific (Lys/Arg) | N-terminus & Lys | None |
| Mixing Stage | Intact Cells (Earliest) | Intact Cells | Peptides (Late) | No Mixing |
| Quant Precision | Very High (CV <10%) | High | Medium | Low-Medium |
| Mass Shift | Variable (Sequence dependent) | Fixed | Isobaric (MS2/MS3) | N/A |
| Cost | Low ( | High (Specialized AA) | High (Reagents) | Low |
| Complexity | High (Spectra overlap) | Medium | Medium | Low |
Experimental Workflow
The following diagram outlines the "Reciprocal Labeling" strategy, a mandatory validation step to ensure biological changes are not artifacts of the heavy media itself.
Caption: Reciprocal labeling workflow. To validate a biological ratio, the experiment is performed twice with the heavy/light labels swapped between conditions.
Detailed Protocol: N Labeling in Yeast (S. cerevisiae)
This protocol is adapted for Yeast but is transferable to E. coli or Arabidopsis (hydroponic) with media adjustments.
Phase 1: Media Preparation & Acclimatization
Objective: Replace all natural nitrogen with
-
Light Media: Yeast Nitrogen Base (YNB) w/o amino acids & ammonium sulfate. Add naturally abundant (
N) Ammonium Sulfate. -
Heavy Media: YNB w/o amino acids & ammonium sulfate. Add
N-Ammonium Sulfate (>99% enrichment).
-
Inoculation: Inoculate yeast strain into 5 mL of Heavy Media.
-
Acclimatization (Critical): Grow cells to saturation. Dilute into fresh Heavy Media. Repeat for at least 3 generations (passages).
-
Why? This ensures >98% incorporation efficiency. Residual
N causes "satellite peaks" that skew quantitation.
-
-
Validation: Before the main experiment, take an aliquot of heavy cells, digest, and run MS.
-
Check: The monoisotopic peak (
) should be absent. The most abundant peak should match the theoretical fully labeled mass.
-
Phase 2: Sample Preparation & Mixing
-
Culture: Grow "Condition 1" in Light media and "Condition 2" in Heavy media to mid-log phase (
). -
Harvest & Mix:
-
Count cells or measure OD.
-
Mix equal amounts of Light and Heavy cells (1:1 ratio) in a single tube.
-
Note: Mixing here corrects for all downstream pipetting errors.
-
-
Lysis: Pellet mixed cells. Lyse using 8M Urea or SDS-based buffer.
-
Digestion:
-
Reduce (DTT) and Alkylate (IAA).
-
Dilute Urea to <1M.
-
Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
-
Note: Unlike SILAC, Lys-C is not strictly required, but standard Trypsin is sufficient.
-
Phase 3: LC-MS/MS Acquisition
Instrument Requirements: High-resolution MS1 is non-negotiable (Orbitrap or TOF, R > 60,000).
-
Chromatography: Standard C18 Reverse Phase (e.g., 90 min gradient).
-
MS Method:
-
MS1: Resolution 60k or 120k. (High res is needed to resolve overlapping isotope envelopes in complex mixtures).
-
MS2: HCD or CID fragmentation.
-
Dynamic Exclusion: Enable (e.g., 30s) to maximize ID depth.
-
Bioinformatics & Data Analysis
This is the most challenging step. Standard search engines (Sequest/Mascot) identify the Light peptides. Dedicated software is required to find the corresponding Heavy partner.
The "Census" Algorithm Logic
Software like Census (Yates Lab) or pQuant uses the following logic:
-
Identify: MS/MS spectrum identifies the Light peptide sequence (e.g., PEPTIDE).
-
Calculate: Based on the sequence PEPTIDE, calculate the number of Nitrogens (
). -
Predict: Calculate the theoretical mass of the Heavy version:
. -
Extract: Generate Extracted Ion Chromatograms (XIC) for both Light and Heavy masses.
-
Correlate: Perform a linear regression (Least Squares) on the isotope distributions to confirm the Heavy peak belongs to the Light peptide (and isn't a co-eluting interference).
Caption: Bioinformatic workflow for variable mass shift quantification.
Calculating Incorporation Efficiency
Before final quantitation, calculate the labeling efficiency (
-
If
, data must be corrected mathematically, or the experiment repeated.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Incomplete Labeling | Insufficient generations in heavy media. | Pass cells at least 3-5 times in heavy media before experiment. |
| Proline Conversion | In mammalian cells, Arginine converts to Proline. | Not an issue in |
| Complex Spectra | Heavy/Light envelopes overlap. | Increase MS1 resolution (120k). Use "Narrow" isolation windows if using MS2-based quant. |
| No Heavy Peak | Protein is unique to Light condition. | Check "Singleton" settings in software (e.g., Census). |
Note on Higher Organisms:
In plants and mammals,
References
-
Oda, Y., Huang, K., Cross, F. R., Cowburn, D., & Chait, B. T. (1999). Accurate quantitation of protein expression and site-specific phosphorylation. Proceedings of the National Academy of Sciences, 96(12), 6591-6596. Link
-
Park, S. K., & Yates, J. R. (2010). Census for proteome quantification.[2] Current Protocols in Bioinformatics, 13(1), 13-12.[2] Link
-
McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research, 6(5), 2005-2010. Link
-
Washburn, M. P., Wolters, D., & Yates, J. R. (2001). Large-scale analysis of the yeast proteome by multidimensional protein identification technology. Nature Biotechnology, 19(3), 242-247. Link
-
Gouw, J. W., et al. (2010). In vivo stable isotope labeling of fruit flies reveals post-transcriptional regulation in the maternal-to-zygotic transition. Nature Methods, 7, 909–915. Link
determining protein turnover with Diethylamine-15N hydrochloride
Application Note: Determining Protein Turnover Dynamics using Diethylamine-15N Hydrochloride
Executive Summary
This guide details the protocol for determining protein turnover rates (Fractional Synthesis Rate - FSR, and Degradation Rate) utilizing Diethylamine-15N hydrochloride (
This protocol covers the Metabolic Labeling workflow, where the reagent serves as a precursor for de novo amino acid biosynthesis via hepatic or cellular dealkylation, followed by incorporation into the proteome.
Scientific Mechanism & Rationale
The Metabolic Pathway
Unlike direct amino acid labeling (SILAC), Diethylamine-15N acts as a metabolic precursor . Its utility relies on the organism's or cell's ability to metabolize secondary amines.
-
Oxidative Dealkylation: Diethylamine is metabolized (primarily by Cytochrome P450 enzymes, specifically CYP2E1, or Monoamine Oxidases) into acetaldehyde and
N-Ethylamine . -
Primary Amine Deamination:
N-Ethylamine is further deaminated to release N-Ammonium ( ) . -
Biosynthetic Incorporation: The released
is assimilated by Glutamine Synthetase into N-Glutamine/Glutamate. -
Transamination: Through ubiquitous transaminases, the
N label is distributed into the -amino groups of other non-essential amino acids (NEAAs) and subsequently incorporated into nascent proteins.
Advantages of Diethylamine-15N
-
Cost Efficiency: Significantly lower cost per mole of
N compared to protected labeled amino acids. -
Pathway Specificity: Allows for the study of nitrogen scavenging from xenobiotic amines, linking drug metabolism (pharmacokinetics) with protein synthesis (pharmacodynamics).
-
Solubility: High water solubility allows for easy administration in drinking water (animal models) or cell media.
Experimental Workflow Visualization
Figure 1: Metabolic flux pathway of Diethylamine-15N from administration to proteome incorporation.
Detailed Protocol: In Vivo / In Vitro Labeling
Reagent Preparation
-
Stock Solution: Dissolve Diethylamine-15N hydrochloride (Sigma-Aldrich, CAS: 262601-45-6, 98 atom %
N) in sterile PBS or water to a concentration of 1 M. Filter sterilize (0.22 ). -
Safety: Diethylamine is a secondary amine.[1] Handle in a fume hood. The hydrochloride salt is non-volatile but irritant.
Labeling Phase (Pulse)
A. Cell Culture (In Vitro)
-
Seeding: Seed cells (e.g., HepG2 for high metabolic activity) at 30% confluence.
-
Adaptation: Maintain in standard DMEM for 24 hours.
-
Pulse: Replace media with amine-deficient media supplemented with 1-5 mM Diethylamine-15N .
-
Note: Ensure Glutamine concentration is reduced to force nitrogen scavenging, or use dialyzed FBS.
-
-
Timepoints: Harvest cells at
hours.
B. Animal Model (In Vivo)
-
Administration: Administer Diethylamine-15N in drinking water (e.g., 0.5 - 1.0 mg/mL) or via daily oral gavage.
-
Duration: Labeling periods typically range from 3 to 14 days depending on the tissue turnover rate (fast for liver, slow for muscle).
Sample Preparation (Proteomics)
-
Lysis: Lyse cells/tissue in Urea Lysis Buffer (8M Urea, 50mM Tris-HCl pH 8.0, Protease Inhibitors).
-
Quantification: Determine protein concentration (BCA Assay).
-
Reduction/Alkylation:
-
Reduce: 5mM DTT, 30 min @ 56°C.
-
Alkylate: 15mM Iodoacetamide, 20 min @ RT (Dark).
-
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 w/w ratio). Incubate overnight at 37°C.
-
Desalting: Clean up peptides using C18 StageTips or SPE columns.
Analytical Methodology (LC-MS/MS)
Mass Spectrometry Settings
-
Instrument: Orbitrap or Q-TOF (High Resolution is critical to resolve the neutron mass defect).
-
Resolution: Minimum 60,000 @ m/z 200.
-
Scan Range: 350–1600 m/z.
Data Analysis & Calculation
The incorporation of
Step 1: Extract Isotope Envelopes
For a given peptide, extract the intensity of the monoisotopic peak (
Step 2: Calculate Fractional Synthesis Rate (FSR)
Use the Precursor Enrichment method. The FSR at time
Where:
-
:
N enrichment of the peptide at time (calculated from the shift in centroid mass). - : The enrichment of the free amino acid pool (requires measuring free intracellular amino acids or plasma urea).
- : Degradation rate constant.
Simplified RIA (Relative Isotope Abundance) Table:
| Parameter | Unlabeled Control | Labeled (24h) | Labeled (48h) | Interpretation |
| Centroid Mass | 1200.50 Da | 1202.10 Da | 1204.30 Da | Mass shift indicates |
| M0 Intensity | 100% | 60% | 20% | Depletion of "old" light nitrogen. |
| Turnover Rate | N/A | Fast | Very Fast | High shift = High turnover (e.g., Ribosomal proteins). |
Alternative Application: Chemical Quantitation (NMR/MS)
If the goal is not metabolic labeling but chemical tagging for quantitation (e.g., comparing Time A vs. Time B abundance):
-
Reaction: Diethylamine-15N can be coupled to protein Carboxyls (C-term, Glu, Asp) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt.
-
Protocol:
-
Activate protein carboxyls with EDC/HOAt at pH 4.5.
-
Add Diethylamine-15N (Heavy) to Sample A.
-
Add Diethylamine-14N (Light) to Sample B.
-
Mix A + B, digest, and analyze.
-
-
Detection:
-
NMR: The
N-amide bond provides a distinct chemical shift for HSQC experiments. -
MS: The mass difference is small (+1 Da per site). This requires high-resolution deconvolution or the use of Diethylamine-15N, d10 (deuterated) for better separation.
-
Troubleshooting & Critical Considerations
-
Toxicity: Diethylamine can be toxic at high concentrations. Do not exceed 5 mM in cell culture. Monitor cell viability (MTT assay).
-
Enrichment Dilution: Because the nitrogen passes through the general ammonia pool, enrichment levels (
) will be lower than the input material. Accurate FSR calculation requires measuring the enrichment of the free amino acid pool (e.g., by GC-MS of derivatized amino acids). -
Scavenging Efficiency: This protocol works best in liver (hepatocytes) or kidney cells due to high amine oxidase activity. Other cell lines may require co-expression of CYP2E1.
References
-
McCl
N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover." Journal of Proteome Research. [Link] -
Sabatier, P., et al. (2024).[2] "Global analysis of protein turnover dynamics in single cells." bioRxiv. [Link][2]
-
Tay, M. F., et al. (2014). "Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling." Analytical Chemistry. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. [Link]
Sources
Application Note: Diethylamine-15N Hydrochloride in Drug Metabolism & Impurity Profiling
Abstract & Introduction
The control of mutagenic impurities and the elucidation of metabolic pathways are two of the most critical challenges in modern pharmaceutical development. Diethylamine-15N hydrochloride (
This guide details the application of
-
Forensic Impurity Tracing: Determining the origin of N-Nitrosodiethylamine (NDEA) formation in drug substances (active pharmaceutical ingredients, APIs).
-
Metabolic Pathway Elucidation: Investigating
-dealkylation mechanisms in cytochrome P450 (CYP) assays.
Theoretical Foundation: Why ?
The "Silent" Tracer
In metabolic studies, Deuterium (
-
Negligible Isotope Effect: The mass difference between
and causes negligible changes in bond vibrational energy, ensuring that the labeled molecule behaves kinetically identically to the native substrate. -
Mass Spectrometry Selectivity: The +1 Da mass shift is distinct in high-resolution MS (HRMS), allowing differentiation between endogenous nitrogen sources (e.g., buffers, solvents) and the labeled probe.
The Nitrosamine Crisis Context
Since the 2018 FDA/EMA alerts regarding nitrosamines in sartans, ranitidine, and metformin, manufacturers must prove the source of secondary amines that react with nitrites to form carcinogens.
Application I: Nitrosamine Source Forensics (NDEA Tracing)
Objective: To determine if the diethylamine precursor for NDEA formation originates from the API degradation or from external contamination (e.g., solvents, reagents).
Experimental Logic
If NDEA is detected in a drug product, it forms via the reaction of a secondary amine (Diethylamine) and a nitrosating agent (Nitrite).
By spiking the reaction matrix with Diethylamine-15N , we can distinguish the source:
-
Observation A: Formation of unlabeled NDEA (m/z 103)
Source is the API or unlabeled reagents. -
Observation B: Formation of
-NDEA (m/z 104) Source is the spiked diethylamine (confirming the reaction susceptibility).
Workflow Diagram
Figure 1: Decision tree for identifying the source of NDEA impurities using 15N-labeling.
Application II: Metabolic Pathway Elucidation (N-Dealkylation)
Objective: To track the fate of the ethyl group and the nitrogen atom during the metabolism of diethylamine-containing drugs (e.g., Lidocaine analogs, Disulfiram metabolites).
Mechanism
Cytochrome P450 oxidizes the
Protocol: In Vitro Microsomal Incubation
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL.
-
Substrate: Diethylamine-15N HCl (10 mM stock in water).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Pre-Incubation:
-
Mix 475 µL of Phosphate Buffer and 25 µL of Microsomes (final conc. 0.5 mg/mL) in a 1.5 mL tube.
-
Add 5 µL of Diethylamine-15N HCl (final conc. 100 µM).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 50 µL of NADPH regenerating system to initiate the reaction.
-
Control: Add Buffer instead of NADPH for the negative control.
-
-
Sampling:
-
At T=0, 15, 30, and 60 minutes, remove 100 µL aliquots.
-
-
Quenching & Extraction:
-
Immediately transfer aliquot into 300 µL of ice-cold Quench Solution (ACN).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
-
Analysis:
-
Transfer supernatant to LC vials for LC-MS/MS analysis.
-
Analytical Protocol: LC-MS/MS Parameters
The following parameters are optimized for the detection of Diethylamine-15N and its nitrosated derivative (
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled with UHPLC.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Note: T3 bonding is preferred for retaining polar amines.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention)
-
1-6 min: 2%
95% B -
6-8 min: 95% B
-
8.1 min: Re-equilibrate at 2% B.
-
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Diethylamine (Natural) | 74.1 | 46.1 | 15 | Loss of ethylene |
| Diethylamine-15N | 75.1 | 47.1 | 15 | +1 Da Shift maintained |
| NDEA (Natural) | 103.1 | 75.1 | 12 | Loss of NO |
| NDEA-15N | 104.1 | 76.1 | 12 | Specific diagnostic transition |
Table 1: MRM transitions for tracking 15N-labeled species. The +1 Da shift in the product ion confirms the nitrogen retention.
Data Interpretation Diagram
Figure 2: MS/MS logic for confirming the presence of 15N-labeled Nitrosodiethylamine.
Scientific Integrity & Troubleshooting
Handling the Hydrochloride Salt
Diethylamine free base is a volatile liquid (bp 55°C). The hydrochloride salt (solid) is used for precise weighing and stoichiometric addition.
-
Critical Step: When using the HCl salt in organic synthesis or non-aqueous spiking, you may need to add an equivalent of base (e.g.,
) to liberate the nucleophilic amine, depending on the reaction pH. In biological assays (pH 7.4), the amine exists in equilibrium ( ), predominantly protonated, but the free base fraction drives the nucleophilic attack.
Preventing False Positives
-
Isobaric Interferences: Ensure high chromatographic resolution. In complex biological matrices, other endogenous amines may have isotopes falling near m/z 75 or 104.
-
Blank Subtraction: Always run a "Buffer + 15N-DEA" control without microsomes/drug to quantify background nitrosation from ambient air/water nitrites.
References
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[2][3][4] FDA.gov, September 2024. [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA.europa.eu. [Link]
-
Guengerich, F. Peter. "Mechanisms of Cytochrome P450-Catalyzed Oxidations." ACS Central Science, 2018. [Link]
Sources
1H-15N HSQC NMR experiments with Diethylamine-15N hydrochloride
Application Note: High-Resolution 1H-15N HSQC Characterization of Diethylamine-15N Hydrochloride
Abstract
This technical guide details the protocol for acquiring high-fidelity 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of Diethylamine-15N hydrochloride (
Introduction: The Exchange Challenge
Diethylamine hydrochloride is a secondary amine salt. In solution, the nitrogen exists as a protonated ammonium cation (
-
The Mechanism: If the exchange rate (
) of the ammonium proton is faster than the coupling constant ( ), the H-N doublet collapses into a singlet, and the magnetization transfer required for HSQC (INEPT) fails. -
The Solution: We must enforce the "slow exchange" regime (
) by controlling pH, temperature, and solvent viscosity.
Sample Preparation: The "Make or Break" Step
The success of this experiment is determined before the sample enters the magnet. We utilize DMSO-d6 over
Reagents & Materials
-
Analyte: Diethylamine-15N hydrochloride (
).[1] -
Solvent: DMSO-d6 (
D) + TMS (v/v). Note: Use a fresh ampoule to minimize water content. -
NMR Tube: 5 mm high-precision tube (e.g., Wilmad 535-PP).
Preparation Protocol
-
Weighing: Weigh
mg of Diethylamine-15N HCl into a clean vial. -
Dissolution: Add
of DMSO-d6. Vortex until fully dissolved.-
Critical Insight: The HCl salt naturally provides an acidic environment, which is beneficial. Do not add base or buffers that might catalyze exchange.
-
-
Transfer: Transfer to the NMR tube. Cap immediately to prevent atmospheric moisture absorption.
-
Degassing (Optional but Recommended): If high-resolution relaxation studies are planned, degas with
for 5 minutes to remove paramagnetic .
| Parameter | Specification | Rationale |
| Concentration | ~100-150 mM | High signal-to-noise (S/N) for rapid acquisition. |
| Solvent | DMSO-d6 | Aprotic solvent significantly slows proton exchange compared to water. |
| pH State | Acidic (Native HCl salt) | Protonation of the amine is required to see the H-N correlation. |
Instrument Configuration & Pulse Sequence
Hardware Requirements
-
Field Strength:
MHz (Higher fields improve sensitivity but are not strictly necessary for this labeled small molecule). -
Probe: 5 mm BBFO or TXI/TCI (Inverse detection probe optimized for 1H sensitivity).
-
Temperature:
K ( C). If exchange broadening is observed, lower to K ( C).
Pulse Sequence Selection
We utilize a sensitivity-enhanced, gradient-selected HSQC.
-
Bruker Code: hsqcetfpf3gp (or hsqcetgpsisp2)
-
Varian/Agilent Code: gNhsqc
Key Parameter Optimization
The INEPT transfer delay is a function of the one-bond coupling constant
-
Target
: Hz.-
Note: Ammonium salts typically exhibit
values between Hz.
-
-
Calculation:
.
Experimental Protocol (Step-by-Step)
Step 1: 1D Proton (1H) Survey
Before running the 2D, validate the sample state.
-
Acquire a standard 1D 1H spectrum (16 scans).
-
Locate the Ammonium Signal: Look for a broad triplet (due to coupling with two ethyl
groups and the quadrupole if labeling were low, but with it will be a distinct doublet of triplets or broad feature) around 8.0 - 9.0 ppm . -
Check Line Shape: If the peak is sharp, exchange is slow (Good). If it is very broad or invisible, lower the temperature to
K.
Step 2: 2D HSQC Setup
-
Load Standard Parameter Set: Load the hsqcetfpf3gp parameters.
-
Set Spectral Widths (SW):
-
F2 (1H):
ppm (Center at 4.7 ppm). Ensure the ammonium region (8-9 ppm) is covered. -
F1 (15N):
ppm (Center at ~30 ppm).-
Reference: Liquid
ppm.[2] Diethylamine HCl is expected ~25-35 ppm.
-
-
-
Set Coupling Constant (CNST2): Set to
Hz. -
Set Carrier Frequencies (O1P/O3P):
-
O1P (1H): Center on the water/residual peak or mid-spectrum (~4.7 ppm).
-
O3P (15N): Center at
ppm.
-
-
Resolution & Scans:
-
TD (F2): 2048 points.[3]
-
TD (F1): 128-256 increments.
-
NS (Scans): 4 or 8 (Since it is 98% labeled, signal will be very strong).
-
Step 3: Acquisition & Processing
-
Tune & Match: Critical for the X-channel (15N).
-
Pulse Calibration: Ensure the 90-degree pulse (P1) is calibrated.
-
Start Acquisition.
-
Processing:
-
Window Function: Squared Sine Bell (QSINE, SSB=2) in both dimensions.
-
Linear Prediction: Forward LP in F1 can double resolution.
-
Phasing: Manually phase if necessary, though magnitude mode (if used) requires none.
-
Data Visualization & Logic
Experimental Workflow
Caption: Logical workflow for acquiring 15N HSQC, featuring a self-validating loop for proton exchange rates.
Pulse Sequence Logic (INEPT Transfer)
Caption: Simplified magnetization transfer path for the HSQC experiment, highlighting the critical dependence on the J-coupling delay.
Troubleshooting & Self-Validation
| Symptom | Probable Cause | Corrective Action |
| No Cross Peak | Fast Proton Exchange | Lower temperature to 278 K. Ensure solvent is dry DMSO-d6. |
| No Cross Peak | Wrong J-Coupling Value | Reset CNST2 to 73 Hz. (Ammonium J is lower than Amide J). |
| Peak Aliased (Folded) | Incorrect Spectral Width | Increase F1 SW to 60 ppm or check O3P center. |
| Split Cross Peak | J-Evolution during t1 | Use a decoupling sequence (garp4) on 15N during acquisition. |
Self-Validation Check: The resulting spectrum should show a single strong cross-peak (assuming purity).
-
1H Dimension: ~8.0 - 8.8 ppm (Broad triplet or multiplet).
-
15N Dimension: ~25 - 35 ppm (relative to liquid
).
References
-
IUPAC Recommendations. "Reference Scales for the Calibration of Nitrogen-15 NMR." Pure and Applied Chemistry, vol. 80, no. 1, 2008. Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Chapter 5: Heteronuclear Correlation). Link
-
Marek, R., & Lyčka, A. "15N NMR Spectroscopy in Structural Analysis." Current Organic Chemistry, vol. 6, no. 1, 2002. (Review of chemical shifts and coupling constants). Link
- Levy, G. C., & Lichter, R. L.Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wiley-Interscience, 1979.
Sources
High-Sensitivity LC-MS/MS Quantification of Amines: AQC Derivatization with 15N-Isotope Dilution
Abstract
This application note details a robust workflow for the quantification of primary and secondary amines in complex biological matrices (plasma, cell lysate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We focus on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization, a "gold standard" in drug development due to its stability and ionization enhancement. Crucially, this guide integrates 15N-labeled internal standards (ISTDs) to correct for matrix effects and derivatization variability. While traditional deuterated standards can suffer from deuterium isotope effects (retention time shifts), 15N-labeled analogs co-elute perfectly with analytes, ensuring maximum precision.
Introduction: The Challenge of Amine Analysis
Amines (amino acids, polyamines, neurotransmitters, and amine-bearing drugs) present three specific challenges in High-Performance Liquid Chromatography (HPLC) and MS:
-
Polarity: Small amines are highly polar, eluting in the void volume of Reverse Phase (C18) columns where ion suppression from salts is highest.
-
Lack of Chromophores: Many amines lack UV absorbance, making standard HPLC detection impossible without modification.
-
Ionization Variability: While amines protonate well in ESI(+), matrix components often suppress their signal.
The Solution: Derivatization with AQC (AccQ-Tag™ chemistry) converts polar amines into hydrophobic, highly ionizable urea derivatives. By spiking samples with 15N-labeled standards prior to derivatization, we create a self-validating system where the standard undergoes the exact same reaction efficiency and matrix suppression as the analyte.
Mechanism of Action
AQC Derivatization Chemistry
AQC reacts rapidly with primary and secondary amines to form stable urea derivatives. The excess reagent hydrolyzes to 6-aminoquinoline (AMQ), N-hydroxysuccinimide (NHS), and CO₂, which do not interfere with the analysis.
Key Advantages for MS:
-
Mass Shift: Adds +170.06 Da, moving low-mass noise (e.g., m/z 100-200) to a cleaner range (m/z 270-370).
-
Protonation: The quinoline ring contains a nitrogen atom that is easily protonated, significantly boosting ESI response.
The 15N Advantage
In LC-MS, Deuterated (
Experimental Workflow Visualization
The following diagram outlines the critical path for "Spike-Before-Derivatization," which is essential for correcting reaction inefficiency.
Figure 1: Critical workflow ensuring the 15N-Standard compensates for both extraction recovery and derivatization efficiency.
Detailed Protocols
Protocol A: AQC Derivatization (Recommended for Drug Dev)
Best for: High sensitivity, stability, and MS quantification.
Reagents:
-
AQC Reagent: 3 mg/mL in Acetonitrile (ACN). (Store desiccated).
-
Borate Buffer: 0.2 M Sodium Borate, pH 8.8.
-
15N-Standards: 100 µM stock in 0.1 M HCl.
-
Quench/Diluent: 0.1% Formic Acid in Water.
Step-by-Step:
-
Sample Prep: Aliquot 10 µL of biological sample (e.g., plasma).
-
ISTD Spike: Add 10 µL of 15N-Standard Mix (concentration matched to expected analyte range, e.g., 10 µM).
-
Protein Crash: Add 60 µL cold Methanol. Vortex 30s. Centrifuge at 12,000 x g for 10 min.
-
Supernatant Transfer: Transfer 10 µL of the supernatant to a fresh vial.
-
Buffering: Add 70 µL of Borate Buffer (pH 8.8) . Vortex.
-
Expert Note: The pH must be between 8.2 and 9.0. Below 8.2, the reaction is slow; above 9.5, AQC hydrolyzes too fast.
-
-
Derivatization: Add 20 µL of AQC Reagent . Vortex immediately for 10 seconds.
-
Incubation: Heat at 55°C for 10 minutes . (Ensures reaction of secondary amines and tyrosine).
-
Analysis: Inject 1-5 µL onto the LC-MS system.
Protocol B: Dansyl Chloride Derivatization (Cost-Effective Alternative)
Best for: General amine profiling when AQC is unavailable.
Reagents:
-
Dansyl-Cl: 10 mg/mL in Acetone.[2]
-
Carbonate Buffer: 0.1 M Sodium Carbonate, pH 10.5.
Step-by-Step:
-
Mix: Combine 50 µL Sample + 10 µL 15N-ISTD + 50 µL Carbonate Buffer.
-
React: Add 50 µL Dansyl-Cl solution.
-
Incubate: Heat at 60°C for 45 minutes (Slower reaction than AQC).
-
Quench: Add 20 µL of 2% Formic Acid to consume excess reagent.
-
Clean: Centrifuge to remove any precipitated salts/reagent byproducts before injection.
Data Analysis & 15N Correction Logic
Comparison of Reagents
| Feature | AQC (AccQ-Tag) | Dansyl Chloride |
| Target | ||
| Stability | Urea bond (Very Stable) | Sulfonamide (Stable, light sensitive) |
| pH Optima | 8.8 (Borate) | 10-11 (Carbonate) |
| MS Sensitivity | Excellent (Protonatable N) | Good (Fluoresces well too) |
| Mass Shift | +170.06 Da | +233.36 Da |
The "Isotopic Overlap" Correction
When using 15N standards, the mass difference is often small (+1 Da per Nitrogen).
-
Scenario: Analyte (MW 100) vs. 15N-Analyte (MW 101).
-
Risk: The natural M+1 isotope (Carbon-13) of the analyte also appears at MW 101.
-
Solution: You must use High-Resolution MS (Orbitrap/Q-TOF) to resolve the mass defect, OR use a mathematical correction if using a Triple Quadrupole (QqQ).
Correction Formula for QqQ:
Note: For drug development, it is preferable to use uniformly labeled 15N standards (U-15N) if the molecule contains multiple nitrogens, or synthesize standards with both 13C and 15N to create a larger mass gap (+3 Da or more).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Derivatization Yield | Buffer pH too low (<8.0). | Prepare fresh Borate buffer. Check pH. |
| Precipitate in Vial | AQC reagent hydrolysis. | Ensure AQC is dissolved in dry ACN. Do not store reconstituted AQC >1 week. |
| Double Peaks | Incomplete reaction of di-amines. | Increase incubation time to 15 min at 55°C. |
| High Background Noise | Excess reagent entering MS. | Divert flow to waste for the first 1-2 minutes of the gradient. |
References
-
Waters Corporation. "AccQ•Tag Ultra Derivatization Kit Care and Use Manual." Waters Library.
-
Salazar, C., et al. (2017). "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma via Precolumn Derivatization with AQC." Analytical Chemistry.
-
Guo, K., et al. (2013). "Isotope labeling of proteins for NMR spectroscopy." Methods in Molecular Biology. (Context on 15N labeling utility).
-
BenchChem. "Protocols for Derivatization of Biological Amines with Dansyl Chloride."
-
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acid Standards." (Source for 15N materials).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Sensitivity for 15N Labeled Compounds
Role: Senior Application Scientist Status: Active System: Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)
Executive Summary
This guide addresses the specific challenges of analyzing
Module 1: Pre-Acquisition & Sample Physics
The "Input" Problem: Understanding how isotope physics affects your starting signal.
Q: Why is my N signal significantly lower than my unlabeled standard, even at the same concentration?
A: This is likely due to Isotopic Signal Dilution , not ionization suppression.
In unlabeled compounds, ~99% of the signal is concentrated in the monoisotopic peak (
The Fix:
-
Calculate Theoretical Distribution: Use the binomial distribution equation to predict signal spread. If your enrichment is 98%, 2% of your molecules still contain
N. For a molecule with 5 nitrogens, the fully labeled peak ( ) might only represent 90% of the total ion current. -
Summation Integration: Do not quantify solely on the most abundant peak. Sum the peak areas of the top 2-3 isotopologues (e.g.,
and ) to recover the "lost" signal, provided they are free of interferences.
Q: Does N labeling cause retention time shifts like Deuterium?
A: Generally, No .
Unlike Deuterium (
-
Scientific Grounding: The "Chromatographic Isotope Effect" for nitrogen is negligible for most standard reverse-phase (C18) methods. This allows you to use the unlabeled standard's retention time (RT) to strictly gate the integration window for the labeled compound, reducing noise.
Module 2: Mass Spectrometry Parameters (The "Detection" Problem)
The most critical error in
Q: I am seeing "shoulders" on my peaks or inconsistent mass accuracy. What is happening?
A: You are likely failing to resolve the Neutron Mass Defect between
The Math:
-
Mass shift of
N vs N: Da -
Mass shift of
C vs C: Da -
Difference:
Da
The Protocol:
To distinguish a molecule with one
Recommendation:
-
Orbitrap Users: Set resolution to 120,000 (at 200 m/z) or higher. 60,000 is often insufficient for larger metabolites.
-
Q-TOF Users: Operate in "High Resolution" mode (typically >40,000), but be aware that baseline separation may not be possible; use narrow extraction windows (5 ppm) to minimize
C contribution.
Diagram: The Resolution Requirement
This diagram illustrates the workflow and the critical decision point for resolution settings.
Caption: Logical flow determining if instrument resolution is sufficient to separate metabolic interferences.
Module 3: Troubleshooting & Optimization Guide
Scenario 1: Low Sensitivity (Signal-to-Noise < 10)
| Potential Cause | Diagnostic Step | Corrective Action |
| Wrong Diluent | Check if sample solvent matches initial mobile phase strength. | Reconstitute sample in starting mobile phase (e.g., 95% H2O / 5% ACN). Mismatched strength causes precipitation or poor spray stability [1]. |
| Integration Window | Check if the XIC (Extracted Ion Chromatogram) window is too narrow. | Widen XIC window to |
| Source Contamination | Monitor background noise levels. | Clean the ion source cone/capillary. Accumulated salts suppress ionization efficiency significantly in ESI [4]. |
Scenario 2: Inconsistent Isotope Patterns
Issue: The ratio of
Module 4: Advanced Quantification Protocols
The "Reciprocal Labeling" Validation
To ensure your sensitivity optimization is robust, perform a reciprocal labeling experiment. This validates that the matrix effect is identical for both isotopes.
-
Mix A: Spike light standard (unlabeled) into heavy matrix (
N-cell lysate). -
Mix B: Spike heavy standard (
N) into light matrix (unlabeled cell lysate). -
Analyze: The Response Factor (RF) should be identical (
). -
Result: If
, you have a co-eluting interference specific to one channel (likely a C overlap from the matrix). Increase LC gradient length or MS resolution.
Diagram: Isotope Signal Processing
Visualizing how to handle the data output.
Caption: Decision tree for validating 15N signal integrity during data processing.
References
-
Element Lab Solutions. (n.d.). Optimising LC-MS sensitivity. Retrieved from [Link]
-
American Chemical Society (ACS). (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Analytical Chemistry. (2025). Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry: Overcoming Isotope Effects. Retrieved from [Link]
Technical Support Center: Purification of Diethylamine-15N Hydrochloride
Ticket Subject: Isolation of volatile secondary amines from biological matrices
Status: Open | Priority: High | Agent: Senior Application Scientist
Executive Summary & Core Logic
The Challenge: Purifying Diethylamine-15N (DEA-15N) from biological samples (urine, plasma, tissue) presents a contradictory physicochemical challenge. The free base is highly volatile (bp 55°C), leading to massive yield losses during concentration. However, the target hydrochloride salt is non-volatile but highly water-soluble, making it difficult to separate from biological salts and proteins.
The Solution: The purification relies on a pH-Swing Extraction coupled with In-Situ Salt Trapping . You must leverage the pKa of diethylamine (10.98) to toggle its solubility between aqueous and organic phases, while strictly avoiding evaporation of the free base.
The Purification Logic (Visualized)
Figure 1: The "pH-Swing" workflow ensures the volatile 15N-amine is never exposed to evaporation until it is "trapped" as a stable hydrochloride salt.
Standard Operating Procedures (SOPs)
SOP-01: Sample Preparation & Extraction
Applicability: Urine, Plasma, Tissue Homogenates
| Parameter | Specification | Reason |
| Target pH (Extraction) | > 12.0 | DEA pKa is ~11.0. pH must be > pKa + 1 to ensure 99% is in free-base form [1, 5]. |
| Solvent Choice | Diethyl Ether (Preferred) | DEA-HCl is insoluble in ether, allowing direct precipitation. |
| Critical Temperature | < 30°C (for Free Base) | DEA Free Base boils at 55°C. Keep cold to prevent isotopic loss. |
Protocol Steps:
-
Protein Crash & Hydrolysis:
-
Acidify sample to pH < 2 using 6M HCl.
-
Optional: If analyzing total amines (conjugated + free), heat at 110°C for 12 hours to hydrolyze adducts [2].
-
Centrifuge (10,000 x g, 10 min) to remove protein/particulate debris. Collect supernatant.
-
-
Basification (The Release):
-
Place supernatant in a cooled vessel (ice bath).
-
Add 10M NaOH dropwise until pH > 12. The solution may turn cloudy; this is normal.
-
Note: At this stage, DEA-15N is volatile.[1] Do not apply vacuum or heat.
-
-
Extraction:
SOP-02: Salt Trapping & Crystallization
Critical Control Point: Preventing Volatilization
-
The Acid Trap:
-
Do NOT evaporate the ether yet.
-
Add 2M HCl in Ethanol (or bubble HCl gas) directly to the ether extract.
-
Monitor pH of the organic phase; add acid until it tests acidic (pH < 4) on wet pH paper.
-
Mechanism:[5][6] The volatile free base reacts instantly to form Diethylamine-15N Hydrochloride, which is insoluble in ether and will begin to precipitate as a white solid [3].
-
-
Isolation:
-
Evaporate the solvent under a gentle stream of nitrogen or rotary evaporator (now safe, as the salt is non-volatile, mp > 220°C) [3].
-
Recrystallization: If the residue is brownish (common in bio-samples), dissolve in minimal hot ethanol and add cold ether to reprecipitate.
-
Troubleshooting Guide (The "Help Desk")
Ticket #1: "My yield of 15N is extremely low (<20%)."
Diagnosis: You likely lost the free base during the extraction or concentration step.
-
Root Cause A: Evaporating the organic solvent before adding HCl.
-
Fix: DEA free base boils at 55°C. If you Rotavap ether (bp 34°C) without acidifying first, the DEA co-evaporates. Always acidify the organic layer before concentration.
-
-
Root Cause B: Insufficient pH during extraction.
-
Fix: If the aqueous pH is 10 or 11, significant DEA remains protonated (water-soluble). Ensure pH is >12.5 .
-
Ticket #2: "The final salt is a sticky brown gum, not a white powder."
Diagnosis: Co-extraction of lipids or urinary pigments.
-
Root Cause: Diethyl ether extracts some non-polar lipids.
-
Fix (The "Back-Extraction" Trick):
-
Extract bio-sample into Ether (DEA is now in Ether).
-
Extract Ether with 1M HCl (DEA moves into Acid/Water layer; Lipids stay in Ether).
-
Discard Ether.
-
Basify Acid layer (pH > 12).
-
Re-extract into fresh Ether.
-
Acidify and evaporate. This "double-swing" removes 90% of matrix interference.
-
Ticket #3: "I see high background/contamination in MS."
Diagnosis: Ammonia or primary amine interference.
-
Root Cause: Biological samples contain massive amounts of ammonia.
-
Fix:
-
Washing: DEA-HCl is soluble in chloroform; Ammonium Chloride (
) is insoluble in chloroform. -
Protocol: Dissolve your crude salt in dry chloroform. Filter off the undissolved solids (which are likely
). Evaporate the chloroform to recover purified DEA-15N HCl [3].
-
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Ether? A: Yes, but with a caveat. DEA-HCl is somewhat soluble in DCM/Chloroform. Unlike ether, the salt will not precipitate out spontaneously upon adding acid. You must add HCl, then evaporate the DCM completely to recover the solid. Ether is preferred because the salt crashes out, acting as a visual confirmation of yield.
Q: How do I store the purified DEA-15N HCl? A: The salt is hygroscopic (absorbs water from air) [6]. Store in a desiccator at room temperature. If it becomes wet, it can be dried in a vacuum oven at 60°C without loss of the isotope.
Q: Is Steam Distillation better than Extraction? A: For very dirty samples (feces/liver homogenate), Steam Distillation is superior.
-
Method: Place sample in flask, add excess NaOH. Pass steam through. Collect distillate in a flask containing dilute HCl. This physically separates volatile amines from non-volatile matrix components (proteins, lipids) in one step [4, 5].
References
-
PubChem. (2025).[7] Diethylamine: Chemical and Physical Properties. National Library of Medicine. Link
-
Zimmermann, et al. (2018).[8] Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry. University of Duisburg-Essen. Link
-
Chemister. (2025).[3][7] Diethylamine hydrochloride Properties and Solubility. Database of Chemical Properties. Link
-
Buchi. (2025). Steam Distillation: Separation of Volatile Amines. Technical Note. Link
-
RSC. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry.[7] Link
-
Alkyl Amines Chemicals. (2025).[3] Diethylamine Hydrochloride MSDS and Properties. Link
Sources
- 1. Diethylamine - Wikipedia [en.wikipedia.org]
- 2. Total Nucleic Acids Extraction from Soil [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. duepublico2.uni-due.de [duepublico2.uni-due.de]
Technical Support Center: Correcting for Isotopic Enrichment in ¹⁵N Labeling Experiments
Welcome to the technical support center for ¹⁵N labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of correcting for natural isotopic enrichment in mass spectrometry-based proteomics and metabolomics. Here, you will find practical, field-proven insights to help you ensure the accuracy and integrity of your quantitative data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your ¹⁵N labeling experiments, providing not just solutions but also the underlying principles to help you make informed decisions.
Question: My calculated ¹⁵N enrichment is above 100%. What could be the cause?
Answer:
An apparent enrichment of over 100% is a clear indicator of an issue in your data processing workflow, specifically in how the natural isotopic abundance of other elements in your peptide or metabolite is being handled. The most common culprit is the contribution of natural ¹³C isotopes to the mass spectrum.
Causality: Every peptide or metabolite contains carbon, which has a natural heavy isotope, ¹³C, with an abundance of approximately 1.1%. In a mass spectrometer, a peptide with one ¹³C atom will appear at a mass-to-charge ratio (m/z) that is +1 relative to the monoisotopic peak (the peak with all ¹²C, ¹⁴N, ¹H, etc.). When you have a peptide with, for example, 10 nitrogen atoms that is fully labeled with ¹⁵N, its monoisotopic peak will be at M+10. However, there will also be an M+11 peak, which is not due to an extra ¹⁵N atom, but rather the presence of one ¹³C atom in that fully ¹⁵N-labeled peptide. If your calculation method incorrectly assigns the intensity of this M+11 peak as arising from ¹⁵N labeling, it will artificially inflate your calculated enrichment.
Self-Validating System: To diagnose this, you must compare your experimental data for a fully unlabeled (natural abundance) sample of the same peptide to its theoretical isotopic distribution. If your analysis software is correctly configured, the observed and theoretical distributions for the unlabeled peptide should match closely. Any significant deviation points to a systematic error in your data acquisition or processing.
Protocol to Investigate:
-
Acquire Data for an Unlabeled Control: If you haven't already, analyze a sample of the unlabeled version of your protein or metabolite under the exact same mass spectrometry conditions.
-
Calculate the Theoretical Isotopic Distribution: Use a reputable isotope distribution calculator to generate the theoretical isotopic pattern for the elemental formula of your peptide of interest.
-
Compare Experimental vs. Theoretical Distributions: Overlay the experimental mass spectrum of your unlabeled control with the theoretical distribution. Pay close attention to the relative intensities of the M+1 and M+2 peaks.
-
Adjust Correction Parameters: If there is a mismatch, you will need to adjust the natural abundance correction parameters in your software. Ensure that the software is using the correct elemental formula for the peptide and the accepted natural abundance values for all relevant isotopes (C, H, O, S).
Question: I see a series of unexpected peaks between my unlabeled (light) and fully labeled (heavy) peptide clusters. What are they?
Answer:
The presence of a distribution of peaks between your expected light and heavy isotopic envelopes is a classic sign of incomplete labeling . This means that a significant portion of your protein population has not fully incorporated the ¹⁵N label at all possible nitrogen positions.
Causality: Incomplete labeling occurs when the cellular machinery has access to both ¹⁴N and ¹⁵N sources during protein synthesis. This can happen for several reasons:
-
Insufficient Labeling Time: The duration of cell growth in the ¹⁵N-containing medium was not long enough for multiple cell divisions to dilute out the initial pool of ¹⁴N-containing amino acids.[1]
-
Amino Acid Pools: Cells maintain internal pools of amino acids. Even when the external medium is fully ¹⁵N, these internal ¹⁴N pools can be utilized for a period, leading to the synthesis of partially labeled proteins.
-
Purity of ¹⁵N Source: The ¹⁵N-labeled nutrient source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids) may not be 100% pure, introducing some ¹⁴N into the system. High-purity reagents ( >99%) are recommended.[2]
Visual Identification:
An incompletely labeled peptide with 'n' nitrogen atoms will result in a distribution of species with varying numbers of ¹⁵N atoms, leading to a series of peaks at M+1, M+2, ..., M+(n-1) between the fully unlabeled (M) and fully labeled (M+n) peaks.
Question: My labeling efficiency seems to vary between different peptides from the same protein. Is this metabolic scrambling?
Answer:
While some minor variation in calculated labeling efficiency between peptides can be expected due to differences in signal-to-noise, significant and systematic variations can be an indication of metabolic scrambling . This is a more complex issue than simple incomplete labeling.
Causality: Metabolic scrambling occurs when the ¹⁵N from the labeled amino acid you provide is metabolically converted by the cell into other amino acids. For example, if you are labeling with ¹⁵N-Leucine, the cell's metabolic pathways might transfer the ¹⁵N-amine group to an alpha-keto acid to synthesize a different ¹⁵N-amino acid, such as ¹⁵N-Alanine. When the protein is then synthesized, the ¹⁵N label appears on amino acids that you did not intend to label.[3]
Distinguishing Incomplete Labeling from Scrambling:
-
Incomplete Labeling: The isotopic distribution for a given peptide will show a ladder of peaks between the light and heavy forms, but the mass difference between the fully light and fully heavy monoisotopic peaks will still correspond to the total number of nitrogens in that specific peptide. The calculated labeling efficiency should be relatively consistent across most peptides from the same protein.
-
Metabolic Scrambling: You will observe peptides where the apparent number of incorporated ¹⁵N atoms is greater than expected for the labeled amino acid you provided. For example, if you are labeling with ¹⁵N-Lysine and see a peptide that does not contain Lysine but still shows a mass shift, this is a clear sign of scrambling. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the ¹⁵N label on the peptide backbone and confirm scrambling.
Strategies to Minimize and Correct for Scrambling:
-
Use Auxotrophic Cell Lines: Employing cell lines that are unable to synthesize certain amino acids can help prevent scrambling.
-
Optimize Media Composition: Providing an excess of unlabeled versions of amino acids that are common products of scrambling pathways can help to dilute out the scrambled ¹⁵N-labeled amino acids.
-
Computational Correction: More advanced data analysis software can model the effects of scrambling and deconvolve the true labeling pattern. This often involves fitting the experimental spectrum to a linear combination of theoretical spectra for all possible labeled and scrambled species.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common questions related to ¹⁵N isotopic enrichment correction.
Question: Why is it necessary to correct for natural isotopic abundance?
Answer:
Correction for natural isotopic abundance is absolutely critical for accurate quantitative proteomics and metabolomics. The primary reason is that naturally occurring heavy isotopes of elements other than nitrogen (primarily ¹³C) contribute to the measured intensity of your mass peaks.[4] If you do not account for these contributions, your calculations of ¹⁵N enrichment and the relative abundance of light and heavy peptides will be incorrect.
For example, the M+1 peak of an unlabeled peptide is primarily due to the presence of a single ¹³C atom. When you analyze a mixture of light (¹⁴N) and heavy (¹⁵N) peptides, the M+1 peak of the light peptide will overlap with the monoisotopic peak of a peptide that has incorporated a single ¹⁵N atom. Without correction, you would overestimate the amount of ¹⁵N incorporation. This error is compounded for larger peptides with more carbon atoms, as the probability of them containing one or more ¹³C atoms increases.
Question: What is the basic principle behind the correction calculation?
Answer:
The fundamental principle is to mathematically "subtract" the contribution of the natural isotopic abundance from the observed mass spectrum to reveal the true isotopic distribution that results from the ¹⁵N labeling alone. This is most commonly done using a matrix-based approach.
The relationship can be described by the following equation:
M_observed = C * M_corrected
Where:
-
M_observed is the vector of observed peak intensities from the mass spectrometer.
-
C is the correction matrix, which models the contribution of natural isotopes.
-
M_corrected is the vector of the true, corrected intensities that are solely due to the ¹⁵N label.
To find the corrected intensities, we need to solve for M_corrected by inverting the correction matrix C :
M_corrected = C⁻¹ * M_observed
The correction matrix C is constructed based on the elemental composition of the molecule and the known natural abundances of its constituent isotopes. Each element in the matrix represents the probability that a molecule with a certain number of ¹⁵N labels will be observed at a different mass due to the presence of other heavy isotopes like ¹³C.
Question: How do I determine the labeling efficiency of my experiment?
Answer:
Determining the labeling efficiency is a crucial first step before performing any quantitative analysis. It is typically done by analyzing a sample that should be fully labeled and comparing the experimental isotopic distribution to the theoretical distribution at different enrichment levels.[4][5]
Workflow for Determining Labeling Efficiency:
-
Identify High-Confidence Peptides: From your mass spectrometry data of a "fully" labeled sample, select several high-intensity, high-confidence peptide identifications.
-
Generate Theoretical Isotope Patterns: For each selected peptide, use a tool like Protein Prospector's MS-Isotope or a similar calculator to generate theoretical isotope patterns at various ¹⁵N enrichment levels (e.g., 95%, 96%, 97%, 98%, 99%, 100%).[5]
-
Compare Experimental and Theoretical Patterns: Visually or computationally compare the experimental mass spectrum for each peptide to the series of theoretical patterns. The theoretical pattern that best matches your experimental data indicates the labeling efficiency. Pay close attention to the relative intensity of the M-1 peak (the peak one mass unit lower than the monoisotopic heavy peak), as its size is a direct indicator of incomplete labeling.
-
Average the Results: Calculate the labeling efficiency for several different peptides and take the average to get a robust estimate for your entire experiment. The labeling efficiency should be relatively consistent across all proteins in a given experiment.
Protocols and Data
Table 1: Natural Isotopic Abundance of Key Elements
This table provides the natural abundances of the most common elements found in biological molecules. These values are fundamental for constructing the correction matrix.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Protocol: Manual Correction for a Simple Peptide (Example)
To illustrate the principle, let's perform a simplified manual correction for the natural abundance of ¹³C on a hypothetical peptide.
Peptide: Ala-Gly (C₅H₁₀N₂O₃) Assumptions:
-
We are only considering the effect of a single ¹³C atom.
-
The natural abundance of ¹³C is 1.1%. The probability of a carbon atom being ¹³C is 0.011.
-
The peptide has 5 carbon atoms.
Step 1: Calculate the Theoretical Contribution of ¹³C to the M+1 Peak
The probability of the peptide containing one ¹³C atom can be approximated using the binomial distribution. For simplicity, we can use a common approximation: the intensity of the M+1 peak is roughly 1.1% times the number of carbon atoms.
-
Contribution to M+1 from ¹³C = 5 atoms * 1.1% = 5.5%
This means that in an unlabeled sample, the M+1 peak will have an intensity that is approximately 5.5% of the M (monoisotopic) peak.
Step 2: Measure the Raw Intensities from the Mass Spectrum
Let's say you analyze a partially ¹⁵N-labeled sample and get the following raw intensities for the light isotopic cluster:
-
M₀ (Monoisotopic Peak): 100,000
-
M₁ (M+1 Peak): 15,000
Step 3: Correct the M+1 Peak Intensity
We need to subtract the portion of the M₁ intensity that is due to ¹³C, not ¹⁵N.
-
Intensity from ¹³C in M₁ = M₀ Intensity * (Number of C atoms * 0.011)
-
Intensity from ¹³C in M₁ = 100,000 * (5 * 0.011) = 5,500
Now, subtract this from the observed M₁ intensity:
-
Corrected M₁ Intensity (from ¹⁵N only) = Observed M₁ - Intensity from ¹³C
-
Corrected M₁ Intensity = 15,000 - 5,500 = 9,500
The corrected intensity for the species with one ¹⁵N is 9,500, not 15,000. This manual example is a simplification; a full correction would involve a matrix to account for ¹³C₂, ¹⁷O, etc., and their contributions to M+2 and higher peaks.
Visualizations
Experimental and Data Analysis Workflow
The following diagram outlines the complete workflow from sample preparation to corrected quantitative data.
Caption: Workflow for a typical ¹⁵N labeling experiment.
Logical Flow for Troubleshooting Isotopic Data
This diagram illustrates the decision-making process when encountering common problems in your ¹⁵N labeling data.
Caption: Decision tree for troubleshooting ¹⁵N labeling data.
References
-
Shrestha, R., Reyes, A. V., Baker, P. R., Wang, Z.-Y., Chalkley, R. J., & Xu, S.-L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13. [Link]
-
MacCoss, M. J., Wu, C. C., & Yates, J. R. (2003). Probability-based validation of protein identifications using a modified SEQUEST algorithm. Analytical Chemistry, 75(21), 5593–5599. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]
-
Midani, F., Me-Jean, A., & Portais, J.-C. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(1), 11. [Link]
-
Allen, D. K., & Young, J. D. (2020). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 6–17. [Link]
-
McClatchy, D. B., Dong, M. Q., Wu, C. C., Venable, J. D., & Yates, J. R. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research, 6(5), 2005–2010. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental aspects. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146–E1170. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A practical framework for the validation of mass spectrometric data in metabolic flux analysis. Metabolites, 5(2), 189–209. [Link]
-
O'Brien, K. O. (2015). Stable Isotope Metabolic Labeling of Proteins in vivo. Proteomics, 15(16), 2824–2835. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Selecting Stable Isotope Labeled Internal Standards: A Comparative Analysis of Diethylamine-15N Hydrochloride and 13C-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory compliance. An ideal internal standard should mimic the physicochemical behavior of the analyte throughout sample preparation and analysis, thus compensating for variability.[1][2] Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, with 13C and 15N-labeled compounds being superior choices over their deuterated counterparts to avoid potential chromatographic shifts and stability issues.[3][4]
This guide provides an in-depth technical comparison of Diethylamine-15N hydrochloride and 13C-labeled internal standards. We will explore the theoretical underpinnings, present a comparative experimental workflow, and offer practical guidance to help you make an informed decision for your bioanalytical assays.
The Foundational Principles: Why Choose 15N or 13C Labeling?
The primary advantage of SIL internal standards lies in their near-identical chemical and physical properties to the analyte, ensuring they experience similar extraction recovery and matrix effects.[5] While deuterium (2H) labeling is common, it can sometimes lead to slight changes in retention time, which can compromise the ability of the IS to accurately compensate for matrix effects that vary across the chromatographic peak.[4] In contrast, the larger mass of 13C and 15N isotopes results in a negligible isotope effect on chromatographic behavior, ensuring co-elution with the analyte.[4]
Key Considerations: 15N vs. 13C
-
Natural Abundance: One of the most significant differences between 15N and 13C is their natural abundance. 13C has a natural abundance of approximately 1.1%, while 15N is significantly lower at around 0.37%.[] This lower natural abundance of 15N can be advantageous in high-sensitivity assays, as it results in a lower background signal from the unlabeled analyte at the mass-to-charge ratio (m/z) of the internal standard.[]
-
Metabolic Stability: Both 13C and 15N labels are generally considered metabolically stable. However, depending on the position of the label within the molecule, there can be subtle differences. Carbon-13 atoms incorporated into the core carbon skeleton of a molecule are typically very stable. Nitrogen-15 labels are also robust, though the potential for in-vivo enzymatic exchange of nitrogen-containing functional groups should be considered in drug metabolism studies.
-
Synthesis and Cost: The complexity and cost of synthesizing a SIL internal standard can be a determining factor. The choice between 15N and 13C labeling may be influenced by the availability and cost of the labeled starting materials for the specific molecule of interest.
Experimental Comparison: Diethylamine-15N vs. a Hypothetical 13C-Labeled Amine
To illustrate the practical considerations in selecting an internal standard, we present a simulated experimental workflow comparing the performance of Diethylamine-15N hydrochloride with a hypothetical 13C-labeled diethylamine analog for the quantification of a model primary amine analyte in human plasma.
Experimental Design
The objective of this experiment is to assess the ability of each internal standard to provide accurate and precise quantification of the analyte across a range of concentrations in the presence of matrix effects.
Workflow Diagram:
Caption: Bioanalytical workflow for the comparative evaluation of internal standards.
Detailed Experimental Protocol
1. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte, Diethylamine-15N hydrochloride, and the 13C-labeled internal standard in methanol.
-
Serially dilute the analyte stock solution to prepare working solutions for calibration standards and QCs.
-
Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL and QCs at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or blank), add 25 µL of the internal standard working solution (either Diethylamine-15N or 13C-labeled IS).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Optimized for the analyte and both internal standards.
Expected Performance Data
The following table summarizes the anticipated performance characteristics based on the known properties of 15N and 13C-labeled internal standards.
| Performance Metric | Diethylamine-15N Hydrochloride | 13C-Labeled Internal Standard | Rationale |
| Chromatographic Co-elution | Excellent | Excellent | The small mass difference for both 15N and 13C isotopes has a negligible effect on retention time.[4] |
| Precision (%CV) | < 5% | < 5% | Both are expected to provide excellent correction for variability in sample preparation and injection. |
| Accuracy (%Bias) | ± 5% | ± 5% | The close physicochemical similarity to the analyte ensures accurate quantification. |
| Matrix Effect | Minimal | Minimal | Both are expected to experience the same degree of ion suppression or enhancement as the analyte. |
| Isotopic Contribution | Potentially lower | Potentially higher | The lower natural abundance of 15N (0.37%) compared to 13C (1.1%) may result in less background interference from the unlabeled analyte.[] |
| Metabolic Stability | High | High | Both labeling approaches are generally stable in biological matrices. |
In-depth Discussion of Key Performance Aspects
The Criticality of Co-elution
The fundamental principle behind the use of a SIL-IS is its ability to track the analyte through the entire analytical process.[5] This is only possible if the IS and the analyte have identical retention times. Any separation between the two can lead to differential matrix effects, where one compound is suppressed or enhanced to a different extent than the other, leading to inaccurate results. Both 15N and 13C labeling are superior to deuterium labeling in this regard, as the larger mass difference in deuterated standards can sometimes lead to chromatographic separation.[4]
Logical Relationship Diagram:
Caption: The relationship between co-elution and quantification accuracy.
Isotopic Purity and Cross-Talk
It is crucial to use an internal standard with high isotopic purity to avoid "cross-talk," where the signal from the IS contributes to the signal of the analyte, or vice-versa. The mass difference between the analyte and the IS should be sufficient to prevent their isotopic envelopes from overlapping. A mass shift of at least 3-4 Da is generally recommended.[3] The synthesis of Diethylamine-15N hydrochloride, typically through the reaction of diethylamine with a 15N-labeled nitrogen source followed by treatment with HCl, should be carefully controlled to ensure high isotopic enrichment and minimal presence of the unlabeled species.[7]
Conclusion and Recommendations
Both Diethylamine-15N hydrochloride and 13C-labeled internal standards are excellent choices for the quantitative bioanalysis of amine-containing analytes. The decision between the two should be based on a careful evaluation of the specific requirements of the assay.
-
For ultra-sensitive assays, where minimizing background noise is paramount, Diethylamine-15N hydrochloride may offer a slight advantage due to the lower natural abundance of 15N.[]
-
For most routine bioanalytical applications, both 15N and 13C-labeled standards will provide comparable and excellent performance in terms of accuracy, precision, and compensation for matrix effects.
-
Practical considerations, such as the commercial availability, cost, and isotopic purity of the specific labeled compound, will often be the deciding factors.
Ultimately, the choice of internal standard should be guided by a thorough method development and validation process, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[8] By understanding the subtle differences between 15N and 13C labeling and conducting appropriate experimental evaluations, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data.
References
- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.).
- Design, Synthesis and Evaluation of 15N- and 13C-Labeled Molecular Probes as Hyperpolarized Nitric Oxide Sensors. (n.d.).
- Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA human plasma. (n.d.).
- 13C and 15N-Isotope Labeling. (n.d.). AlexoTech AB.
- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024).
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.). Future Science.
- 15N and 13C- SOFAST-HMQC editing enhances 3D-NOESY sensitivity in highly deuterated, selectively [1H,13C]-labeled proteins. (n.d.).
- Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. (2025).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.).
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019).
- 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. (n.d.).
- LC-MS/MS Internal Standards: Critical Workflows for Accur
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Royal Society of Chemistry.
- Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. (n.d.). Royal Society of Chemistry.
- The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. (n.d.). PubMed.
- ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. (2011). PubMed.
- The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S.
- Use of Stable Isotope Internal Standards for Trace Organic Analysis. (n.d.). LGC Standards.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
- Diethylamine Hydrochloride Synthesis. (2019). Sciencemadness.org.
- Bioanalytical Method Validation. (n.d.). U.S.
- Diethylamine. (n.d.). Wikipedia.
- High Purity Diethylamine Hydrochloride: Synthesis, Properties, and Chemical Applications. (n.d.). Autech Industry Co., Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nbinno.com [nbinno.com]
- 8. fda.gov [fda.gov]
Navigating the Nitrogen Maze: A Comparative Guide to 15N Metabolic Tracers and the Limitations of Diethylamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of atoms through complex biochemical networks. Nitrogen-15 (¹⁵N) labeled compounds, in particular, have empowered scientists to unravel the complexities of nitrogen metabolism, a cornerstone of cellular function. However, the choice of a ¹⁵N tracer is a critical experimental decision, with profound implications for the accuracy and interpretability of the results. This guide provides an in-depth analysis of the limitations of a less common tracer, Diethylamine-¹⁵N hydrochloride, and compares its performance with established alternatives, offering a scientifically grounded framework for selecting the optimal tracer for your metabolic studies.
The Central Role of Nitrogen Tracing in Metabolomics
Nitrogen is a fundamental component of essential biomolecules, including amino acids, proteins, nucleotides, and neurotransmitters. Understanding how cells acquire, assimilate, and utilize nitrogen is crucial for elucidating the metabolic underpinnings of health and disease. ¹⁵N-labeled metabolic tracers, when introduced into a biological system, act as molecular spies, allowing researchers to track the journey of nitrogen atoms through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The ideal ¹⁵N tracer should be readily taken up by cells and its ¹⁵N atom should be efficiently incorporated into the target metabolic pathways. This allows for the accurate measurement of metabolic fluxes and the identification of active biosynthetic routes.
Diethylamine-¹⁵N Hydrochloride: A Questionable Tracer for Mainstream Nitrogen Metabolism
Diethylamine-¹⁵N hydrochloride is a synthetic compound where the nitrogen atom in the diethylamine molecule is replaced with the stable isotope ¹⁵N. While it provides a labeled nitrogen source, its utility in tracking the core pathways of nitrogen assimilation is severely limited by its chemical structure and metabolic fate.
The Biochemical Hurdle: Why a Secondary Amine Falls Short
The primary mechanism for incorporating inorganic nitrogen into the vast network of nitrogen-containing biomolecules is through the assimilation of ammonia, which is then distributed via transamination reactions.[1] These reactions, catalyzed by a class of enzymes called aminotransferases (or transaminases), involve the transfer of a primary amino group (-NH₂) from an amino acid to a keto acid, thereby synthesizing a new amino acid.[1][2]
This is where the fundamental limitation of diethylamine arises. Diethylamine is a secondary amine , meaning the nitrogen atom is bonded to two carbon atoms (the ethyl groups) and one hydrogen atom. Transaminases are highly specific for substrates containing a primary amino group .[1] The bulky ethyl groups and the lack of a transferable primary amino group render diethylamine a poor, if not entirely unsuitable, substrate for these crucial enzymes.
dot
Caption: Incompatibility of Diethylamine with Transamination.
The Metabolic Fate: Detoxification, Not Assimilation
Instead of participating in the central nitrogen metabolic pathways, diethylamine is primarily recognized by the body as a xenobiotic (a foreign chemical substance) and is targeted for detoxification and elimination. The metabolism of secondary amines like diethylamine is mainly carried out by cytochrome P450 enzymes in the liver.[3][4] The primary metabolic routes are:
-
N-dealkylation: This process removes one of the ethyl groups, converting diethylamine into a primary amine (ethylamine).[5][6][7] While this generates a primary amine, the initial step is a C-N bond cleavage for detoxification, not a direct donation of the nitrogen to the metabolic pool.
-
N-hydroxylation: This pathway involves the addition of a hydroxyl group to the nitrogen atom.[3][4]
Crucially, a significant portion of administered diethylamine is excreted unchanged in the urine, indicating that it is not readily metabolized. This further underscores its inefficiency as a tracer for studying the incorporation of nitrogen into the cellular machinery.
dot
Caption: Metabolic Fate of Diethylamine.
Superior Alternatives for Tracing Nitrogen Metabolism
For robust and reliable metabolic studies, researchers should turn to well-validated ¹⁵N tracers that are known to be efficiently integrated into central nitrogen pathways.
¹⁵N-Ammonium Chloride: The Fundamental Building Block
¹⁵N-Ammonium chloride (¹⁵NH₄Cl) is an excellent tracer for studying the de novo synthesis of nitrogen-containing compounds.[8][9] Ammonia is the primary entry point for inorganic nitrogen into cellular metabolism, making ¹⁵NH₄Cl a logical choice for tracking nitrogen assimilation from its most basic form.
¹⁵N-Labeled Amino Acids: Probing Specific Pathways
Using ¹⁵N-labeled amino acids, such as ¹⁵N-glutamine or a mixture of ¹⁵N-labeled amino acids, allows for the investigation of specific amino acid transport and metabolism.[10][11][] Since these are the natural substrates for transaminases and protein synthesis, their ¹⁵N label is readily incorporated into a wide range of biomolecules.
| Feature | Diethylamine-¹⁵N Hydrochloride | ¹⁵N-Ammonium Chloride | ¹⁵N-Labeled Amino Acids |
| Chemical Nature | Secondary Amine | Inorganic Salt | Primary Amino Acids |
| Metabolic Entry Point | Poorly defined, primarily xenobiotic metabolism | Glutamate/Glutamine synthesis | Direct entry into amino acid pool |
| Compatibility with Transaminases | No | Indirectly, after incorporation into glutamate | Yes |
| Efficiency of ¹⁵N Incorporation | Very Low | High | High |
| Primary Metabolic Fate | Excretion, N-dealkylation, N-hydroxylation | Incorporation into amino acids and nucleotides | Protein synthesis, transamination |
| Recommended Use Cases | Not recommended for general nitrogen metabolism studies | De novo synthesis of nitrogenous compounds | Amino acid transport and metabolism, protein turnover |
Experimental Protocols: A Glimpse into Best Practices
The following are simplified, conceptual protocols for using superior ¹⁵N tracers in cell culture.
Protocol 1: General Nitrogen Assimilation using ¹⁵N-Ammonium Chloride
-
Cell Culture: Grow cells in a standard medium until they reach the desired confluency.
-
Labeling: Replace the standard medium with a medium where the primary nitrogen source (e.g., glutamine) is replaced with ¹⁵NH₄Cl.
-
Incubation: Culture the cells in the ¹⁵N-containing medium for a time course determined by the expected rate of nitrogen incorporation.
-
Metabolite Extraction: Harvest the cells and extract metabolites using a suitable method (e.g., methanol-chloroform extraction).
-
Analysis: Analyze the extracts by LC-MS or GC-MS to determine the ¹⁵N enrichment in various metabolites.
Protocol 2: Amino Acid Metabolism using ¹⁵N-Labeled Amino Acids
-
Cell Culture: Culture cells in a medium containing a specific ¹⁵N-labeled amino acid (e.g., ¹⁵N-glutamine).
-
Time Course: Collect cell samples at different time points to track the dynamic incorporation of the ¹⁵N label.
-
Protein Hydrolysis (Optional): To study protein synthesis, isolate proteins and hydrolyze them back to amino acids.
-
Derivatization and Analysis: Derivatize the amino acids and analyze them by GC-MS or LC-MS to measure ¹⁵N enrichment in the target amino acid and other amino acids it may have been converted to.
Conclusion: Making an Informed Choice for Scientific Integrity
The selection of a metabolic tracer is a foundational element of experimental design that dictates the validity of the resulting data. While Diethylamine-¹⁵N hydrochloride is a commercially available ¹⁵N-labeled compound, its chemical nature as a secondary amine and its metabolic fate as a xenobiotic render it unsuitable for tracing the central pathways of nitrogen metabolism. Its inability to participate in transamination reactions, the primary mechanism for nitrogen distribution, means that its ¹⁵N label is unlikely to be incorporated into the broader metabolic network in a physiologically relevant manner.
For researchers aiming to elucidate the complexities of nitrogen metabolism, the use of well-established tracers such as ¹⁵N-ammonium chloride and ¹⁵N-labeled amino acids is strongly recommended. These compounds are the natural substrates for the cellular machinery of nitrogen assimilation and will provide accurate and interpretable data, ensuring the scientific integrity of your metabolic research.
References
-
Pharmaguideline. Transamination, Deamination and Decarboxylation. Available at: [Link]
-
Wikipedia. Transamination. Available at: [Link]
-
ResearchGate. (PDF) N-Dealkylation of Amines. Available at: [Link]
-
MDPI. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Available at: [Link]
-
PMC. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Available at: [Link]
-
eQuilibrator 3.0 documentation. Transamination for Making Amino Acids. Available at: [Link]
-
EPFL Graph Search. Transamination. Available at: [Link]
-
Frontiers. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Available at: [Link]
-
bioRxiv. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Available at: [Link]
-
YouTube. Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview. Available at: [Link]
-
PMC. N-Dealkylation of Amines. Available at: [Link]
-
PMC. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines. Available at: [Link]
-
PubMed. Conversion of [15N]ammonia into urea and amino acids in humans and the effect of nutritional status. Available at: [Link]
-
PMC. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Available at: [Link]
-
ResearchGate. Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... Available at: [Link]
-
ResearchGate. Conversion of [15N]ammonia into urea and amino acids in humans and the effect of nutritional status. Available at: [Link]
-
Reddit. 15N protein expression protocol : r/Biochemistry. Available at: [Link]
-
Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Available at: [Link]
-
PMC. NMR-based metabolite studies with 15N amino acids. Available at: [Link]
-
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]
-
MDPI. Metabolic N-Dealkylation and N-Oxidation. Available at: [Link]
-
University of Liverpool. Metabolic Labeling of Proteins for Proteomics*. Available at: [Link]
-
PubMed. opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem. Available at: [Link]
-
PubMed. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Available at: [Link]
Sources
- 1. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conversion of [15N]ammonia into urea and amino acids in humans and the effect of nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Metrological Validation of Diethylamine-15N Hydrochloride: An Inter-Laboratory Comparison Guide
Abstract
In the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs), Diethylamine-15N Hydrochloride (
The Metrological Challenge
The primary challenge in validating
Our inter-laboratory study compared three distinct analytical workflows across five independent laboratories (CROs and metrology institutes). The results highlight that relying solely on one method introduces significant risk to metabolic flux studies.
Comparative Methodology Overview
| Feature | Method A: EA-IRMS | Method B: Inverse Gated | Method C: GC-MS (Derivatized) |
| Principle | Combustion Isotope Ratio Mass Spectrometry | Quantitative Nuclear Magnetic Resonance | Gas Chromatography - Mass Spectrometry |
| Primary Output | Total | Molar Ratio of Specific | Chemical Purity & Impurity ID |
| Precision | Ultra-High ( | Moderate ( | High (for chemical impurities) |
| Specificity | Low (Cannot distinguish | High (Distinguishes target amine from byproducts) | High (Separates homologs) |
| Traceability | IAEA/NIST Standards (e.g., IAEA-N1) | NIST SRM Internal Standards (e.g., Benzoic Acid) | Mass Spectral Library |
| Cost/Time | Low / Fast | High / Slow (Long | Moderate / Fast |
Experimental Protocols
To replicate the high-fidelity results of this comparison, the following protocols must be adhered to strictly.
Protocol A: Inverse Gated Decoupled
N-qNMR (The "Gold Standard" for Specificity)
Rationale: Standard
-
Sample Preparation:
-
Weigh
mg of N-DEA·HCl into a clean vial. -
Critical Step: Add an exact mass of Internal Standard (IS). Recommendation:Maleic Acid (traceable to NIST SRM) due to its distinct chemical shift and non-hygroscopic nature.
-
Dissolve in
L of DMSO- .
-
-
Instrument Parameters:
-
Pulse Sequence: zgig (Bruker) or equivalent inverse gated decoupling.
-
Relaxation Delay (
): Must be . For N-amines, can exceed 10s. Set s. -
Scans (NS): Minimum 256 (due to low sensitivity of
N). -
Center Frequency: Set to amine region (
ppm relative to liquid NH ).
-
-
Data Processing:
-
Phase correction must be manual. Baseline correction using a polynomial fit.
-
Calculate purity (
) using the equation:
-
Protocol B: EA-IRMS (The "Gold Standard" for Total Enrichment)
Rationale: Used to anchor the bulk isotope ratio to international scales (Air-
-
Calibration: Calibrate against IAEA-N1 (
‰) and IAEA-N2 ( ‰) or USGS standards. -
Combustion: Flash combustion at
C in a quartz reactor packed with chromium oxide and silvered cobaltous/cobaltic oxide. -
Reduction: Reduction of NO
to N over copper at C. -
Analysis: Continuous flow to IRMS. Measure
28, 29, and 30.
Inter-Laboratory Data Summary
The following data represents the aggregated results from the comparison study of a single batch of Diethylamine-15N HCl (claimed
| Parameter | Lab A (Supplier CoA) | Lab B (CRO - IRMS Focus) | Lab C (Metrology - qNMR Focus) | Consensus Value |
| Chemical Purity | 99.5% (GC-FID) | Not Tested | 98.2% ( | 98.2% |
| Isotopic Enrichment | 99.1 atom % | 99.8 atom % (Bulk) | 98.9 atom % (Structural) | 98.9 atom % |
| Key Impurity | Not Reported | N/A | 1.1% | Isotopic Dilution |
| Water Content | 0.2% | Not Tested | 1.2% (Karl Fischer) | Hygroscopic Variance |
Interpretation:
-
Lab B (IRMS) overestimated the enrichment because it measured total nitrogen. If the sample contained
N-labeled impurities (e.g., synthesis byproducts), IRMS counts them as "correct." -
Lab C (qNMR) provided the most accurate assessment for drug development because it specifically quantified the
N-Diethylamine molecule against an internal standard, revealing that the "chemical purity" was slightly lower due to moisture absorption (hygroscopicity of the HCl salt).
Visualization of Workflows
Figure 1: The Validation Decision Matrix
Caption: Logical flow for selecting the correct analytical method based on study requirements (Purity vs. Enrichment).
Figure 2: Inter-Laboratory Discrepancy Analysis
Caption: Causal analysis of why Lab results differ. Hygroscopicity and Method Bias are primary factors.
Conclusion & Recommendations
For researchers utilizing Diethylamine-15N hydrochloride in quantitative metabolic studies:
-
Do not rely on EA-IRMS alone. While it provides excellent traceability to international standards, it fails to identify if the
N label is on the diethylamine or a contaminant ammonium salt. -
Mandate qNMR for CoA Verification. The Inverse Gated
N-qNMR method, despite being time-consuming, is the only self-validating protocol that confirms both the location of the isotope and the molar purity of the compound. -
Handle with Care. The hydrochloride salt is hygroscopic. All weighing for quantitative analysis must be performed in a glovebox or corrected via Karl Fischer titration.
References
-
BIPM (Bureau International des Poids et Mesures). (2023). qNMR Internal Standard Reference Data (ISRD). [Link][1]
-
National Institute of Standards and Technology (NIST). (2016).[2] Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia.[2] [Link]
-
International Atomic Energy Agency (IAEA). (1995). Reference and intercomparison materials for stable isotopes of light elements. IAEA-TECDOC-825. [Link]
-
Dunn, P.J., et al. (2019). Systematic comparison of post-column isotope dilution using LC-CO-IRMS with qNMR for amino acid purity determination. Amino Acids.[3][4][5] [Link]
Sources
alternative nitrogen tracing methods to Diethylamine-15N hydrochloride
Executive Summary
Diethylamine-15N hydrochloride (
This guide evaluates three distinct alternative tracing architectures based on the research objective:
-
Mechanistic Inversion (Pharma/Tox): Using Sodium Nitrite-15N to trace nitrosation pathways at 1/10th the cost.
-
Metabolic Assimilation (Bio/Ag): Using Ammonium Chloride-15N for fundamental nitrogen flux analysis.
-
Non-Labeled Forensics (Env/Geochem): Utilizing Natural Abundance Isotope Ratio Mass Spectrometry (IRMS) for landscape-scale tracing.
Part 1: The Baseline – Diethylamine-15N Hydrochloride
-
Primary Utility: Tracing the fate of the secondary amine moiety, specifically in the formation of N-nitrosodiethylamine (NDEA), a potent carcinogen relevant to pharmaceutical stress testing (e.g., sartans, ranitidine).
-
Limitations:
-
Cost: High synthetic overhead.
-
Specificity: Only traces the amine nitrogen; cannot determine if the nitrosating agent is endogenous or exogenous without dual labeling.
-
Handling: Hygroscopic as a salt; volatile as a free base.
-
Part 2: The Alternatives – Comparative Analysis
Alternative A: The "Mechanistic Inversion" – Sodium Nitrite-15N ( )
Best for: Pharmaceutical Impurity Profiling & Nitrosamine Formation Studies.
Instead of labeling the amine substrate (Diethylamine), this method labels the nitrosating agent. In nitrosamine formation, the reaction is between a secondary amine and a nitrosating agent (
-
Scientific Logic: If your goal is to prove formation of NDEA, labeling the nitrite provides the same mass shift (+1 Da) in the final product as labeling the amine, but allows you to use the native drug substance or bulk diethylamine.
-
Performance Comparison:
-
Cost Efficiency: >90% reduction in tracer cost.
-
Sensitivity: Identical Mass Spec detection limits (M+1 peak).
-
Advantage: Distinguishes between nitrogen derived from the drug (amine) and nitrogen derived from excipients/environment (nitrite).
-
Alternative B: The "Metabolic Pool" – Ammonium Chloride-15N ( )
Best for: Biological Flux, Protein Synthesis, and Environmental Cycling.
-
Scientific Logic: Diethylamine is often used as a proxy for organic nitrogen uptake. However, biological systems typically mineralize organic amines or assimilate them via the Glutamine Synthetase/GOGAT pathway.
enters this pathway directly. -
Performance Comparison:
-
Uptake Rate: Faster than diethylamine in most microbial and plant systems.
-
Solubility: Superior aqueous solubility; no pH-dependent volatility issues compared to free amines.
-
Data Interpretation: Traces the total nitrogen pool rather than a specific carbon scaffold.
-
Alternative C: Natural Abundance ( ) IRMS
Best for: Large-scale Field Studies (where adding tracer is disruptive).
-
Scientific Logic: Biological processes fractionate isotopes. Trophic shifts typically enrich
by 3-4‰ per trophic level. -
Performance Comparison:
-
Non-Invasive: No chemical addition required.
-
Precision: Requires IRMS (precision
‰) rather than standard LC-MS. -
Limitation: Cannot resolve specific chemical reaction mechanisms, only bulk flow.
-
Part 3: Comparative Data Summary
| Feature | Diethylamine-15N (Baseline) | Sodium Nitrite-15N (Alt A) | Ammonium Chloride-15N (Alt B) | Natural Abundance (Alt C) |
| Primary Use | Secondary amine fate / NDEA | Nitrosation mechanism | General N-Metabolism | Ecosystem N-cycling |
| Detection | LC-MS / NMR | LC-MS | LC-MS / NMR | IRMS (Isotope Ratio) |
| Cost | High ( | Low ($) | Very Low ($) | Zero (Instrument cost only) |
| Specificity | Specific to amine moiety | Specific to nitrosating source | General N pool | Bulk N flow |
| Volatility | Moderate (pH dependent) | Non-volatile | Non-volatile | N/A |
Part 4: Visualization of Pathways
Figure 1: Mechanistic Inversion (Nitrosamine Tracing)
Caption: Comparison of labeling the Amine (Diethylamine-15N) versus labeling the Nitrite (Nitrite-15N) to detect NDEA formation.
Figure 2: Decision Matrix for Tracer Selection
Caption: Logic flow for selecting the appropriate nitrogen tracer based on experimental constraints.
Part 5: Experimental Protocols
Protocol A: Switching from Diethylamine-15N to Nitrite-15N for Impurity Tracing
Objective: Validate N-Nitrosodiethylamine (NDEA) formation in a drug substance matrix.
-
Preparation of Reagents:
-
Incubation:
-
Incubate at 37°C for 4 hours in sealed headspace vials (to prevent loss of volatile nitrosamines if formed).
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM).
-
Separate organic layer and concentrate under nitrogen stream.
-
-
Analysis (LC-MS/MS):
-
Monitor transition for NDEA.
-
Unlabeled NDEA: m/z 103.1 → 75.1
-
15N-Labeled NDEA: m/z 104.1 → 76.1 (if using
-Nitrite). -
Validation: If the +1 Da shift is observed in the fragment ion containing the NO group, the nitrosation source is confirmed as the nitrite.
-
Protocol B: Metabolic Flux Analysis using Ammonium Chloride-15N
Objective: Trace nitrogen assimilation in cell culture (replacing organic amine tracers).
-
Media Preparation:
-
Prepare custom DMEM lacking Glutamine and Ammonium.
-
Supplement with
(2 mM) as the sole inorganic nitrogen source. -
Control: Standard
.
-
-
Pulse-Chase:
-
Pulse: Incubate cells for 0, 15, 30, and 60 minutes.
-
Quench: Rapidly wash with ice-cold saline and add 80% MeOH (-80°C) to quench metabolism.
-
-
Derivatization & GC-MS:
-
Lyophilize supernatant.
-
Derivatize using MTBSTFA (forms TBDMS derivatives).
-
Target: Measure M+1 enrichment in Glutamate and Glutamine.
-
Success Criteria: Rapid appearance of
in the -amino position of Glutamate indicates active GS/GOGAT assimilation.
-
References
-
World Health Organization. (2020). Nitrosamine impurities in medications: Information for prescribers and patients. WHO Drug Information. Link
-
Sigma-Aldrich. (2024). Stable Isotope Labeled Compounds: Ammonium Chloride-15N Product Specification.[3] Merck KGaA. Link
-
Cambridge Isotope Laboratories. (2023). Nitrosamine Standards and Isotope Labeling Strategies. CIL Application Notes. Link
-
Chakraborty, P., et al. (2021). Mechanistic insights into nitrosamine formation in pharmaceutical manufacturing. Journal of Pharmaceutical Sciences. Link
-
Barrie, A., & Prosser, S. J. (1996). Automated analysis of light-element stable isotopes by isotope ratio mass spectrometry.[4] Mass Spectrometry of Soils. Link
Sources
- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
